molecular formula C31H34N6O3 B611615 VER-00158411

VER-00158411

Cat. No.: B611615
M. Wt: 538.6 g/mol
InChI Key: REQMZUHAMVOEON-UHFFFAOYSA-N
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Description

V158411 is a novel selective Chk1 inhibitor.

Properties

IUPAC Name

1-benzyl-N-[5-[5-[3-(dimethylamino)-2,2-dimethylpropoxy]-1H-indol-2-yl]-6-oxo-1H-pyridin-3-yl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N6O3/c1-31(2,19-36(3)4)20-40-25-10-11-27-22(12-25)13-28(35-27)26-14-24(16-32-30(26)39)34-29(38)23-15-33-37(18-23)17-21-8-6-5-7-9-21/h5-16,18,35H,17,19-20H2,1-4H3,(H,32,39)(H,34,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQMZUHAMVOEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)COC1=CC2=C(C=C1)NC(=C2)C3=CC(=CNC3=O)NC(=O)C4=CN(N=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling VER-00158411: A Technical Guide to the CSF1R Inhibitor Vimseltinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While the designation "VER-00158411" does not correspond to a publicly recognized chemical entity, the numerical similarity to the clinical trial identifier NCT07158411 strongly indicates that the subject of interest is Vimseltinib (also known as DCC-3014). This in-depth technical guide provides a comprehensive overview of Vimseltinib, a potent and highly selective switch-control kinase inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).

Core Concepts: Mechanism of Action and Therapeutic Rationale

Vimseltinib is an orally bioavailable small molecule designed to selectively target and inhibit CSF1R, a receptor tyrosine kinase pivotal for the survival, proliferation, and differentiation of myeloid lineage cells such as macrophages, microglia, and osteoclasts.[1][2] In certain pathological conditions, most notably Tenosynovial Giant Cell Tumor (TGCT), aberrant overexpression of the CSF1 ligand leads to the recruitment and proliferation of CSF1R-expressing cells, forming the tumor mass.[3][4]

Vimseltinib functions as a "switch-control" inhibitor, binding to the switch pocket region of the CSF1R kinase domain. This unique mechanism locks the kinase in an inactive conformation, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1][5] A key advantage of Vimseltinib is its high selectivity for CSF1R over other closely related kinases like KIT, FLT3, PDGFRA, and PDGFRB, which may minimize off-target effects.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical evaluations of Vimseltinib.

Table 1: Preclinical Inhibitory Activity of Vimseltinib
AssayTarget/Cell LineIC50 (nM)Reference
Kinase InhibitionCSF1R (phosphorylated juxtamembrane domain)2.8[6]
Kinase InhibitionCSF1R (fully phosphorylated)290[6]
Kinase InhibitionFLT3>3,300[7]
Kinase InhibitionKIT476[7]
Kinase InhibitionPDGFRA436[7]
Kinase InhibitionPDGFRB2,300[7]
Cell-Based AssayCSF1R Autophosphorylation (THP-1 cells)19[1]
Cell ProliferationM-NFS-60 cells10.1[1]
Table 2: Efficacy Results from the Phase 3 MOTION Clinical Trial (Week 25)
EndpointVimseltinib (n=83)Placebo (n=40)p-value
Primary Endpoint
Objective Response Rate (ORR) by RECIST v1.140%0%<0.0001
Key Secondary Endpoints
ORR by Tumor Volume Score (TVS)67%0%<0.0001
Mean Change in Active Range of Motion (ROM)+18.4%+3.8%0.0077
Mean Change in PROMIS-PF ScoreClinically meaningful improvement-0.0007
Mean Change in Worst Stiffness Score-1.8 point difference vs placebo-<0.0001
Pain Response Rate48%23%0.0056

Experimental Protocols

Preclinical Assay for CSF1R Phosphorylation

A representative protocol for determining the cellular activity of Vimseltinib on CSF1R phosphorylation is as follows:

  • Cell Culture: Human THP-1 monocytic cells, which endogenously express CSF1R, are cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of Vimseltinib or a vehicle control for a specified period (e.g., 2 hours).

  • Washout (for residency time experiments): To assess the duration of inhibition, cells are washed multiple times with fresh media to remove unbound compound.[1]

  • Stimulation: Cells are stimulated with recombinant human CSF1 to induce CSF1R autophosphorylation.

  • Lysis and Analysis: Cells are lysed, and the level of phosphorylated CSF1R is quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blot analysis with antibodies specific for phosphorylated tyrosine residues on CSF1R.[1]

Phase 3 MOTION Clinical Trial Protocol (NCT05059262)

The MOTION trial is a global, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of Vimseltinib in patients with symptomatic TGCT not amenable to surgery.[5][8][9]

  • Participants: Adult patients (≥18 years) with a histologically confirmed diagnosis of TGCT for which surgical resection could lead to worsening functional limitation or severe morbidity.[9][10]

  • Study Design:

    • Part 1 (Double-Blind Phase): Patients are randomized in a 2:1 ratio to receive either Vimseltinib (30 mg orally twice weekly) or a matching placebo for 24 weeks.[5][8][11]

    • Part 2 (Open-Label Phase): Following the 24-week double-blind phase, all patients, including those initially on placebo, receive open-label Vimseltinib.[5][8][10]

  • Primary Endpoint: The primary efficacy endpoint is the Objective Response Rate (ORR) at week 25, as assessed by an independent radiological review using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[9]

  • Secondary Endpoints: Key secondary endpoints include ORR by tumor volume score (TVS), change in range of motion, and patient-reported outcomes on physical function, stiffness, and pain.[9]

  • Assessments: Tumor response is evaluated using MRI scans at baseline and specified intervals throughout the study.[10][12]

Mandatory Visualizations

CSF1R Signaling Pathway

The following diagram illustrates the CSF1R signaling cascade and the point of inhibition by Vimseltinib. Upon ligand (CSF1 or IL-34) binding, CSF1R dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways crucial for cell survival, proliferation, and differentiation.[13][14][15]

CSF1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS JAK JAK CSF1R->JAK Vimseltinib Vimseltinib Vimseltinib->CSF1R Inhibits Autophosphorylation AKT AKT PI3K->AKT Transcription Gene Transcription (Survival, Proliferation, Differentiation) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT STAT JAK->STAT STAT->Transcription CSF1 CSF1 / IL-34 CSF1->CSF1R MOTION_Trial_Workflow cluster_screening Screening & Enrollment cluster_part1 Part 1: Double-Blind (24 Weeks) cluster_endpoint Primary Endpoint Assessment cluster_part2 Part 2: Open-Label Eligibility Patient Eligibility Criteria: - Symptomatic TGCT - Not amenable to surgery Randomization 2:1 Randomization Eligibility->Randomization VimseltinibArm Vimseltinib (30 mg twice weekly) Randomization->VimseltinibArm PlaceboArm Placebo Randomization->PlaceboArm Week25 Week 25 Assessment: - ORR by RECIST v1.1 - Secondary Endpoints VimseltinibArm->Week25 PlaceboArm->Week25 OpenLabel All Patients Receive Open-Label Vimseltinib Week25->OpenLabel

References

VER-00158411: An In-Depth Technical Guide to a Potent CHK1/CHK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VER-00158411, also known as V158411, is a potent, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2). These kinases are critical components of the DNA damage response (DDR) pathway, a network of cellular processes that respond to DNA damage to maintain genomic integrity. In many cancer cells, the DDR is a key survival mechanism, and its inhibition represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Introduction

Checkpoint kinases 1 and 2 are key regulators of cell cycle progression and are activated in response to DNA damage. CHK1 is primarily activated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase in response to single-strand DNA breaks and replication stress, while CHK2 is predominantly activated by the ATM (Ataxia Telangiectasia Mutated) kinase in response to double-strand DNA breaks. Once activated, CHK1 and CHK2 phosphorylate a range of downstream targets to induce cell cycle arrest, allowing time for DNA repair. In many cancer types, particularly those with mutations in p53, there is an increased reliance on the CHK1-mediated S and G2/M checkpoints for survival, a phenomenon known as "oncogene-induced replication stress".

This compound has been developed as a dual inhibitor of CHK1 and CHK2, with the aim of abrogating these critical cell cycle checkpoints. By inhibiting CHK1 and CHK2, this compound can prevent cancer cells from arresting the cell cycle in response to DNA damage, leading to mitotic catastrophe and apoptosis. This mechanism of action suggests that this compound may have utility both as a monotherapy in cancers with high levels of intrinsic replication stress and as a potentiating agent for DNA-damaging chemotherapies and radiation.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of both CHK1 and CHK2.[1] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates. The primary consequence of CHK1 and CHK2 inhibition is the abrogation of the S and G2/M cell cycle checkpoints. This leads to premature entry into mitosis, even in the presence of significant DNA damage, a process that is often lethal to cancer cells.

As a monotherapy, this compound has been shown to induce DNA damage and cell death, particularly in cells undergoing DNA synthesis.[2][3] The inhibition of CHK1 during an unperturbed S-phase can lead to an increase in replication stress and the accumulation of DNA damage, ultimately triggering apoptosis.

In combination with DNA-damaging agents such as gemcitabine, cisplatin, and irinotecan, this compound potentiates their cytotoxic effects.[4] These chemotherapy agents induce DNA damage, which would normally activate the CHK1/CHK2-dependent checkpoints. By inhibiting these checkpoints, this compound prevents the cancer cells from repairing the chemotherapy-induced damage, thereby enhancing the efficacy of the treatment.

cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA Damage DNA Damage ATR_ATM ATR / ATM Activation DNA Damage->ATR_ATM CHK1_CHK2 CHK1 / CHK2 ATR_ATM->CHK1_CHK2 CDC25 CDC25 Phosphatases CHK1_CHK2->CDC25 CDKs Cyclin-Dependent Kinases (CDKs) CDC25->CDKs Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) CDKs->Cell_Cycle_Arrest Premature_Mitosis Premature Mitotic Entry CDKs->Premature_Mitosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair VER_158411 This compound VER_158411->CHK1_CHK2 Inhibits Inhibition Inhibition Apoptosis Apoptosis / Mitotic Catastrophe Premature_Mitosis->Apoptosis Start Start: In Vitro Characterization Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Viability Cell Viability (IC50) Cell_Based_Assays->Viability Mechanism Mechanism of Action (Western Blot, FACS) Cell_Based_Assays->Mechanism In_Vivo_Studies In Vivo Xenograft Studies Viability->In_Vivo_Studies Mechanism->In_Vivo_Studies Efficacy Efficacy Studies (Tumor Growth Inhibition) In_Vivo_Studies->Efficacy Toxicity Toxicity Assessment In_Vivo_Studies->Toxicity PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD End Preclinical Candidate Efficacy->End Toxicity->End PK_PD->End VER_158411 This compound CHK1_CHK2_Inhibition CHK1/CHK2 Inhibition VER_158411->CHK1_CHK2_Inhibition Checkpoint_Abrogation S/G2-M Checkpoint Abrogation CHK1_CHK2_Inhibition->Checkpoint_Abrogation Monotherapy Monotherapy (High Replication Stress) Checkpoint_Abrogation->Monotherapy Combination_Therapy Combination Therapy (with DNA Damaging Agents) Checkpoint_Abrogation->Combination_Therapy Increased_DNA_Damage Increased DNA Damage Monotherapy->Increased_DNA_Damage Inhibition_of_Repair Inhibition of DNA Repair Combination_Therapy->Inhibition_of_Repair Apoptosis Apoptosis / Mitotic Catastrophe Increased_DNA_Damage->Apoptosis Inhibition_of_Repair->Apoptosis

References

VER-155008: A Technical Guide to its Mechanism of Action and Target Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core target pathway of VER-155008, a potent small molecule inhibitor of Heat Shock Protein 70 (Hsp70). This document provides a comprehensive overview of its mechanism of action, impact on key signaling cascades, and detailed experimental protocols for its study.

Core Target: The Hsp70 Family of Molecular Chaperones

VER-155008 is an adenosine-derived compound that competitively inhibits the ATPase activity of the Hsp70 family of molecular chaperones.[1][2] It specifically binds to the nucleotide-binding domain (NBD) of Hsp70, Hsc70 (the constitutively expressed cognate), and Grp78 (also known as BiP), which is located in the endoplasmic reticulum.[1][3][4][5] By occupying the ATP-binding pocket, VER-155008 prevents the conformational changes necessary for Hsp70's chaperone activity, which includes protein folding, refolding, and degradation of client proteins.[2] This inhibition shows a high degree of selectivity for the Hsp70 family over Hsp90.[3][4]

The disruption of Hsp70 function has significant consequences for cancer cells, which often overexpress Hsp70 to maintain proteostasis and evade apoptosis. Inhibition of Hsp70 leads to the accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, programmed cell death.

Impact on Key Signaling Pathways

The primary consequence of Hsp70 inhibition by VER-155008 is the induction of apoptosis and cell cycle arrest through the modulation of several critical signaling pathways.

Inhibition of PI3K/AKT/mTOR and MEK/ERK Survival Pathways

A key mechanism of VER-155008's anti-tumor activity is the suppression of pro-survival signaling cascades. Research in pheochromocytoma cells has demonstrated that VER-155008 treatment leads to a significant downregulation of the phosphorylation of key components of the PI3K/AKT/mTOR and MEK/ERK pathways.[6] This inhibition blocks signals that promote cell growth, proliferation, and survival.

VER155008_PI3K_MEK_pathway VER155008 VER-155008 Hsp70 Hsp70 VER155008->Hsp70 PI3K PI3K VER155008->PI3K MEK MEK VER155008->MEK Hsp70->PI3K Hsp70->MEK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

VER-155008 inhibits pro-survival PI3K/AKT and MEK/ERK pathways.
Induction of Apoptosis

Hsp70 plays a direct role in inhibiting apoptosis by interfering with multiple stages of the intrinsic and extrinsic pathways. It can prevent the formation of the apoptosome by binding to Apaf-1, thereby blocking the activation of caspase-9 and downstream caspase-3.[7][8][9] Furthermore, Hsp70 can inhibit the translocation of pro-apoptotic factors like Bax to the mitochondria.[9]

By inhibiting Hsp70, VER-155008 effectively removes these brakes on apoptosis. This leads to the activation of the caspase cascade, evidenced by the cleavage of PARP, a key substrate of activated caspase-3.[10]

VER155008_Apoptosis_Pathway VER155008 VER-155008 Hsp70 Hsp70 VER155008->Hsp70 Apaf1 Apaf-1 Hsp70->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

VER-155008 promotes apoptosis by inhibiting Hsp70's suppression of Apaf-1.

Quantitative Data

VER-155008 has demonstrated potent activity against a range of cancer cell lines. The following tables summarize its inhibitory concentrations (IC50) and growth inhibition (GI50) values.

Table 1: Inhibitory Concentration (IC50) of VER-155008 against Hsp70 Family Proteins

Target ProteinIC50 (µM)
Hsp700.5[3][4]
Hsc702.6[3][4]
Grp78 (BiP)2.6[3][4]

Table 2: Anti-proliferative Activity (GI50/IC50) of VER-155008 in Cancer Cell Lines

Cell LineCancer TypeGI50/IC50 (µM)Assay Duration
HCT116Colon Carcinoma5.3[4]Not Specified
HT29Colon Carcinoma12.8[4]Not Specified
BT474Breast Carcinoma10.4[4]Not Specified
MB-468Breast Carcinoma14.4[4]Not Specified
PC12Pheochromocytoma64.324 hours[6]
PC12Pheochromocytoma61.848 hours[6]
PC12Pheochromocytoma50.572 hours[6]
RPMI 8226Multiple Myeloma3.0448 hours[10]
MM.1SMultiple Myeloma6.4848 hours[10]
OPM2Multiple Myeloma1.7448 hours[10]

Experimental Protocols

Cell Viability Assay (CCK-8 Method)

This protocol is adapted from the methodology used to assess the effect of VER-155008 on pheochromocytoma cell viability.[6]

Objective: To determine the dose- and time-dependent effects of VER-155008 on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., PC12)

  • Complete culture medium

  • 96-well cell culture plates

  • VER-155008 stock solution (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3 x 10³ cells/well in 200 µL of complete culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of VER-155008 in complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should also be prepared.

  • Remove the existing medium from the wells and add the medium containing the various concentrations of VER-155008 or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

  • At each time point, add 10 µL of CCK-8 solution to each well, followed by a 1-hour incubation.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed 1. Seed Cells (3x10³ cells/well) incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 prep_drug 3. Prepare VER-155008 Dilutions add_drug 4. Add Drug to Cells prep_drug->add_drug incubate2 5. Incubate (24h, 48h, 72h) add_drug->incubate2 add_cck8 6. Add CCK-8 Reagent incubate2->add_cck8 incubate3 7. Incubate 1h add_cck8->incubate3 read_plate 8. Measure Absorbance (450 nm) incubate3->read_plate

Workflow for a typical cell viability assay using the CCK-8 method.
Western Blot Analysis for Signaling Pathway Modulation

This protocol is based on the methodology used to detect changes in protein phosphorylation in response to VER-155008.[6]

Objective: To assess the effect of VER-155008 on the phosphorylation status of proteins in the PI3K/AKT/mTOR and MEK/ERK pathways.

Materials:

  • Cancer cell line of interest

  • VER-155008

  • Ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the desired concentrations of VER-155008 for the specified duration.

  • Harvest the cells and wash once with ice-cold PBS.

  • Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

  • Centrifuge the lysates at 12,000 rpm for 30 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Hsp70 Fluorescence Polarization (FP) Assay

This protocol is adapted from the methodology for determining the in vitro inhibitory activity of compounds against Hsp70.[3]

Objective: To measure the IC50 of VER-155008 against Hsp70 in a cell-free system.

Materials:

  • Purified Hsp70 protein (e.g., GST-Hsp70)

  • Fluorescently labeled ATP probe (e.g., N⁶-(6-amino)hexyl-ATP-5-FAM)

  • Assay buffer (100 mM Tris pH 7.4, 150 mM KCl, 5 mM CaCl₂)

  • 96-well black polystyrene high-bind plates

  • VER-155008

  • Fusion plate reader or equivalent instrument capable of measuring fluorescence polarization.

Procedure:

  • Prepare a reaction mixture in the 96-well plate with a final volume of 100 µL.

  • The final concentration of GST-Hsp70 should be 400 nM and the fluorescent ATP probe should be 20 nM.

  • Prepare a 10-point serial dilution of VER-155008 to be tested, ensuring the final DMSO concentration is 5%.

  • Add the compound dilutions to the wells containing the protein and probe mixture.

  • Incubate the plate for 3 hours at room temperature.

  • Measure fluorescence polarization on a plate reader (excitation 485 nm; emission 535 nm).

  • Fit the data using a 4-parameter logistical model to determine the IC50 value.

Conclusion

VER-155008 is a specific and potent inhibitor of the Hsp70 family of molecular chaperones. Its mechanism of action, centered on the disruption of cellular proteostasis, leads to the suppression of critical pro-survival signaling pathways like PI3K/AKT/mTOR and MEK/ERK, and the induction of apoptosis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers investigating the therapeutic potential of Hsp70 inhibition in oncology and other disease areas.

References

General Mechanisms of Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the publicly available scientific literature and clinical trial databases reveals no specific information for a compound designated "VER-00158411" in the context of cell cycle arrest. This identifier does not appear in published research articles, presentations, or registered clinical trials.

It is possible that this compound is an internal preclinical drug identifier that has not yet been publicly disclosed. Alternatively, it may be an incorrect designation.

While a detailed guide on this compound cannot be provided without specific information, this report outlines the general mechanisms of cell cycle arrest and the experimental protocols used to study such phenomena, which would be applicable to the characterization of any novel compound inducing cell cycle arrest.

The cell cycle is a tightly regulated process that governs cell proliferation. Cell cycle checkpoints are critical control mechanisms that ensure the fidelity of cell division by halting the cycle in response to internal or external stimuli, such as DNA damage or incomplete replication. Arrest can occur at several phases of the cell cycle, primarily at the G1/S and G2/M transitions.

G1/S Checkpoint

The G1/S checkpoint is a crucial decision point for the cell to either commit to another round of division or to exit the cell cycle and enter a quiescent state (G0). Key molecular players in G1 arrest include:

  • p53: A tumor suppressor protein that is stabilized in response to cellular stress. p53 transcriptionally activates the cyclin-dependent kinase inhibitor (CDKI) p21.

  • p21 (WAF1/CIP1): Binds to and inhibits the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes.

  • Retinoblastoma protein (Rb): Hypophosphorylated Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry. Inhibition of CDK4/6 and CDK2 activity leads to Rb dephosphorylation and subsequent G1 arrest.

G2/M Checkpoint

The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. The central regulators of this checkpoint are:

  • ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related): These kinases are activated by DNA damage and initiate a signaling cascade.

  • Chk1 and Chk2: These checkpoint kinases are activated by ATM/ATR and subsequently phosphorylate and inactivate the Cdc25 phosphatase.

  • Cdc25: This phosphatase is responsible for activating the Cyclin B/CDK1 complex, which is the master regulator of mitotic entry. Inactivation of Cdc25 prevents CDK1 activation and leads to G2 arrest.

Experimental Protocols for Studying Cell Cycle Arrest

The following are standard experimental protocols used to investigate the effects of a compound on the cell cycle.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[1][2][3]

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI) or DAPI, that binds stoichiometrically to DNA.[1][2][3] The fluorescence intensity of individual cells is then measured by a flow cytometer. Cells in G1 have a 2n DNA content, cells in S phase have a DNA content between 2n and 4n, and cells in G2/M have a 4n DNA content.

Detailed Protocol (Propidium Iodide Staining): [4]

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with the compound of interest (e.g., this compound) for the desired time points. Include a vehicle-treated control.

  • Cell Harvest: Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate on ice for at least 2 hours or at -20°C for long-term storage.[1][2][4] This step permeabilizes the cells.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove the ethanol.

  • RNase Treatment and Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[1][2][4] RNase A is crucial to eliminate the signal from double-stranded RNA.[4]

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature or overnight at 4°C, protected from light.[2][4]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The data is typically presented as a histogram of DNA content.

Cyclin-Dependent Kinase (CDK) Inhibition Assay

This assay is used to determine if a compound directly inhibits the activity of specific CDK-cyclin complexes.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by a purified CDK-cyclin complex. Inhibition of this transfer by a compound indicates direct CDK inhibition. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common detection method.

General Protocol (TR-FRET based):

  • Reaction Setup: In a multi-well plate, combine the purified CDK-cyclin enzyme (e.g., CDK4/Cyclin D1), a biotinylated substrate (e.g., a fragment of the Rb protein), and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 90 minutes) at room temperature to allow for substrate phosphorylation.

  • Quenching: Stop the reaction by adding a quenching solution containing EDTA.

  • Detection: Add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Measurement: After another incubation period, measure the TR-FRET signal. A high signal indicates low kinase activity (inhibition), as the donor (europium) and acceptor (APC) are in close proximity on the phosphorylated, biotinylated substrate.

Data Presentation

Quantitative data from these experiments would be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment Concentration% Cells in G1% Cells in S% Cells in G2/M
Vehicle Control
This compound (X µM)
This compound (Y µM)
This compound (Z µM)

Table 2: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

CDK-Cyclin ComplexIC50 (µM)
CDK1/Cyclin B
CDK2/Cyclin E
CDK4/Cyclin D1
CDK6/Cyclin D3

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz would illustrate the key signaling pathways and experimental procedures.

G1_S_Arrest_Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 activates p21 p21 p53->p21 induces transcription CDK4_6_CyclinD CDK4/6-Cyclin D p21->CDK4_6_CyclinD inhibits CDK2_CyclinE CDK2-Cyclin E p21->CDK2_CyclinE inhibits G1_Arrest G1 Phase Arrest p21->G1_Arrest leads to Rb Rb CDK4_6_CyclinD->Rb phosphorylates CDK4_6_CyclinD->G1_Arrest promotes progression to S phase CDK2_CyclinE->Rb phosphorylates CDK2_CyclinE->G1_Arrest promotes progression to S phase E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription

Caption: G1/S phase cell cycle arrest pathway.

Flow_Cytometry_Workflow Cell_Culture 1. Cell Culture & Treatment Harvest 2. Harvest Cells Cell_Culture->Harvest Fixation 3. Fixation (70% Ethanol) Harvest->Fixation Washing 4. Washing (PBS) Fixation->Washing Staining 5. Staining (PI + RNase A) Washing->Staining Analysis 6. Flow Cytometry Analysis Staining->Analysis Histogram DNA Content Histogram Analysis->Histogram

Caption: Experimental workflow for cell cycle analysis.

References

VER-155008: A Technical Guide to a Potent Hsp70 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VER-155008 is a novel, adenosine-derived small molecule inhibitor that demonstrates high potency against the 70 kDa heat shock protein (Hsp70) family of molecular chaperones. By competitively binding to the ATP-binding pocket of Hsp70, VER-155008 disrupts the chaperone's function, leading to the destabilization and degradation of a wide array of client proteins, many of which are integral to cancer cell survival and proliferation. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of VER-155008, supported by a compilation of quantitative data and detailed experimental protocols. The document aims to serve as a valuable resource for researchers investigating Hsp70 inhibition as a therapeutic strategy in oncology and other diseases.

Chemical Structure and Properties

VER-155008, with the chemical name 5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine, is a purine nucleoside derivative.[1][2][3] Its structure is characterized by a dichlorobenzylamino group at the 8-position and a cyanophenylmethyl ether at the 5'-position of the adenosine core.

IdentifierValue
IUPAC Name 4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile[1][3]
CAS Number 1134156-31-2[1][3][4]
Molecular Formula C25H23Cl2N7O4[1][3][4]
Molecular Weight 556.4 g/mol [3][4][5]

Mechanism of Action

VER-155008 functions as a competitive inhibitor of the Hsp70 family of proteins, which includes Hsp70, Hsc70 (Heat shock cognate 70), and Grp78 (glucose-regulated protein 78, also known as BiP).[1][2][5] It specifically targets the nucleotide-binding domain (NBD) of Hsp70, mimicking the binding of ATP.[1][6][7] This competitive binding blocks the ATPase activity of Hsp70, a critical step in its chaperone cycle.[1] The inhibition of Hsp70's function leads to the misfolding and subsequent proteasome-dependent degradation of its client proteins, many of which are crucial for tumor cell survival and proliferation.[6] This disruption of protein homeostasis ultimately induces apoptosis and inhibits cell growth in various cancer cell lines.[6][8]

Signaling Pathway Disruption

VER-155008 has been shown to suppress tumor progression by down-regulating the phosphorylation of key proteins in the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[7] These pathways are critical for cell growth, proliferation, and survival, and their inhibition contributes significantly to the anti-tumor effects of VER-155008.

VER155008_Signaling_Pathway VER155008 VER-155008 Hsp70 Hsp70 VER155008->Hsp70 Inhibits PI3K PI3K Hsp70->PI3K Maintains Stability MEK MEK Hsp70->MEK Maintains Stability AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

VER-155008 inhibits Hsp70, leading to the downregulation of PI3K/AKT/mTOR and MEK/ERK signaling pathways.

Quantitative Biological Data

The biological activity of VER-155008 has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 3.1: Inhibitory Activity against Hsp70 Family Proteins
TargetAssay TypeIC50KiKdReference
Hsp70 Cell-free0.5 µM0.3 µM[2][5][9]
Hsc70 Cell-free2.6 µM10 µM[5][6][9]
Grp78 (BiP) Cell-free2.6 µM80 nM[5][6][9]
Hsp90β Cell-free>200 µM[2][9]
Table 3.2: Anti-proliferative Activity (GI50) in Cancer Cell Lines
Cell LineCancer TypeGI50Reference
HCT116 Colon Carcinoma5.3 µM[5][9]
BT474 Breast Carcinoma10.4 µM[5][9]
HT29 Colon Carcinoma12.8 µM[9]
MB-468 Breast Carcinoma14.4 µM[5][9]
Table 3.3: IC50 for Cell Viability in PC12 Pheochromocytoma Cells
Time PointIC50Reference
24 h 64.3 µM[7]
48 h 61.8 µM[7]
72 h 50.5 µM[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize VER-155008.

Hsp70 Family Fluorescence Polarisation (FP) Assay

This assay is used to determine the inhibitory activity of VER-155008 against Hsp70, Hsc70, and Grp78.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Prepare Assay Buffer: 100 mM Tris pH 7.4 150 mM KCl 5 mM CaCl2 Plate Add to 96-well plate: - Assay Buffer - FP Probe - Protein - VER-155008/DMSO Buffer->Plate Reagents Prepare Reagents: - N6-(6-amino)hexyl-ATP-5-FAM (FP probe) - GST-HSP70/Hsc70/Grp78 protein - VER-155008 (10-point dilutions) Reagents->Plate Incubate Incubate at 22°C Plate->Incubate Read Read Fluorescence Polarization (ex 485 nm; em 535 nm) Incubate->Read Fit Fit data using a 4-parameter logistical model to determine IC50 Read->Fit

Workflow for the Hsp70 family fluorescence polarisation assay.

Protocol Details:

  • Hsp70: Final concentrations in the assay are 20 nM for the FP probe and 400 nM for GST-HSP70. The mixture is incubated for 3 hours before reading.[5]

  • Hsc70: Final concentrations are 20 nM for the FP probe and 0.3 µM for the protein, with a 30-minute incubation.[5][10]

  • Grp78: Final concentrations are 10 nM for the FP probe and 2 µM for the protein, with a 2-hour incubation.[5][10]

Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay is used to determine the anti-proliferative effects of VER-155008 on cancer cell lines.

Protocol:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of VER-155008 for 72 hours.

  • Fix the cells with trichloroacetic acid (TCA).

  • Stain the cells with Sulforhodamine B dye.

  • Wash away the unbound dye and solubilize the bound dye.

  • Measure the absorbance at a specific wavelength to determine cell density.

  • Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a common method to assess apoptosis and cell cycle distribution following treatment with VER-155008.

Apoptosis (Annexin V/PI Staining):

  • Treat cells with VER-155008 for the desired time.

  • Harvest and wash the cells.

  • Resuspend cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI).

  • Incubate in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Cell Cycle Analysis:

  • Treat cells with VER-155008.

  • Harvest, wash, and fix the cells in ethanol.

  • Treat with RNase to remove RNA.

  • Stain the cellular DNA with Propidium Iodide.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[12][13]

Western Blot Analysis

Western blotting is used to detect changes in protein expression levels, such as the phosphorylation status of proteins in signaling pathways or the degradation of Hsp70 client proteins.

Protocol:

  • Lyse treated and untreated cells to extract proteins.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-AKT, total AKT, cleaved caspase-3).

  • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[7][11]

Conclusion

VER-155008 is a well-characterized and potent inhibitor of the Hsp70 family of molecular chaperones. Its ability to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines, coupled with its defined mechanism of action involving the disruption of key survival signaling pathways, makes it a valuable tool for cancer research and a promising lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of Hsp70 inhibition.

References

VER-00158411 (CAS 1174664-88-0): A Technical Guide to a Potent Chk1/Chk2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VER-00158411, also known as V158411, is a potent small molecule inhibitor targeting the serine/threonine kinases Checkpoint kinase 1 (Chk1) and Checkpoint kinase 2 (Chk2). As central components of the DNA damage response (DDR), Chk1 and Chk2 are critical for maintaining genomic integrity. Inhibition of these kinases represents a promising therapeutic strategy in oncology, particularly in tumors with specific DNA repair defects or high levels of oncogene-induced replicative stress. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Core Compound Information

ParameterValue
Compound Name This compound (V158411)
CAS Number 1174664-88-0
Molecular Formula C₃₁H₃₄N₆O₃
Molecular Weight 538.65 g/mol
IUPAC Name 1-Benzyl-N-(5-(5-(3-(dimethylamino)-2,2-dimethylpropoxy)-1H-indol-2-yl)-6-oxo-1,6-dihydropyridin-3-yl)-1H-pyrazole-4-carboxamide
Primary Targets Checkpoint kinase 1 (Chk1), Checkpoint kinase 2 (Chk2)

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting Chk1 and Chk2, key kinases in the DNA damage response pathway.[1][2] In response to DNA damage or replication stress, Chk1 is activated and phosphorylates a range of downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, this compound abrogates these cell cycle checkpoints, particularly the S and G2/M checkpoints.[2][3] This forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent cell death.[2]

Furthermore, this compound has been shown to induce DNA damage as a single agent, particularly in cells undergoing DNA synthesis (S-phase).[1][3] This is evidenced by a time- and concentration-dependent increase in the phosphorylation of H2AX at serine 139 (γH2AX), a sensitive marker of DNA double-strand breaks.[1][4] The induction of DNA damage by this compound correlates with the activation of the ATR/ATM/DNA-PKcs DNA damage response pathways.[1] The compound's cytotoxicity is linked to the induction of apoptosis, mitotic slippage, and permanent cell cycle arrest.[1][3]

Notably, this compound demonstrates enhanced cytotoxicity when used in combination with DNA-damaging chemotherapeutic agents such as gemcitabine, cisplatin, and irinotecan, particularly in p53-deficient cancer cell lines.[5]

Quantitative Biological Data

Table 1: In Vitro Kinase Inhibitory Activity
TargetIC₅₀ (nM)Reference
Chk14.4[1]
Chk24.5[1]
Table 2: Cellular Growth Inhibition (GI₅₀) in Human Cancer Cell Lines
Cell LineCancer TypeGI₅₀ (µM)Reference
Leukemia/Lymphoma Mean: 0.17 [4][6]
Colon Cancer Mean: 2.8 [6]
Lung Cancer Mean: 6.9 [6]
HT29Colon CarcinomaNot Specified[3]
U2OSOsteosarcomaNot Specified[3]
A2058MelanomaNot Specified[3]
MDA-MB-231Breast AdenocarcinomaNot Specified[3]
SKOV-3Ovarian CarcinomaNot Specified[3]

Experimental Protocols

Cell Growth Inhibition Assay

This protocol is based on methodologies described in Bryant et al., 2014.[6]

  • Cell Plating: Human cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: this compound is serially diluted to various concentrations and added to the cells.

  • Incubation: Cells are incubated with the compound for a specified period, typically 72 hours.

  • Viability Assessment: Cell viability is determined using a suitable assay, such as the sulforhodamine B (SRB) assay.

  • Data Analysis: The concentration of this compound that inhibits cell growth by 50% (GI₅₀) is calculated from the dose-response curves.

Western Blot Analysis for Pharmacodynamic Markers

This protocol is based on methodologies described in Bryant et al., 2014 and Wayne et al., 2016.[1][4]

  • Cell Treatment and Lysis: Cells are treated with this compound for the desired time and concentration. Following treatment, cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method, such as the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-Chk1, phospho-H2AX, Cyclin B1, total Chk1).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound Action

VER_00158411_Pathway cluster_upstream Upstream Events cluster_core Core Pathway cluster_downstream Downstream Consequences cluster_inhibitor Inhibitor Action cluster_outcome Cellular Outcome DNA_Damage DNA Damage / Replication Stress ATR_ATM ATR / ATM Activation DNA_Damage->ATR_ATM Chk1 Chk1 Activation ATR_ATM->Chk1 CDC25 CDC25 Phosphorylation (Inhibition) Chk1->CDC25 Cell_Cycle_Arrest S/G2-M Cell Cycle Arrest Chk1->Cell_Cycle_Arrest Induces CDK1_CyclinB CDK1/Cyclin B Inactivation CDC25->CDK1_CyclinB Dephosphorylates (Activates) CDK1_CyclinB->Cell_Cycle_Arrest Promotes Mitosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair VER_00158411 This compound VER_00158411->Chk1 Inhibits Mitotic_Catastrophe Mitotic Catastrophe VER_00158411->Mitotic_Catastrophe Leads to Apoptosis Apoptosis / Cell Death Mitotic_Catastrophe->Apoptosis Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start cell_culture Cell Line Selection & Culture (e.g., Leukemia, Colon, Lung) start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment growth_inhibition Growth Inhibition Assay (72h) (e.g., SRB) treatment->growth_inhibition western_blot Western Blot Analysis (p-Chk1, γH2AX, etc.) treatment->western_blot gi50 Calculate GI₅₀ Values growth_inhibition->gi50 protein_expression Analyze Protein Expression Changes western_blot->protein_expression end End gi50->end protein_expression->end

References

VER-00158411: A Technical Guide to a Potent Chk1/Chk2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VER-00158411 is a potent, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2). These kinases are critical transducers in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair. By inhibiting Chk1 and Chk2, this compound can abrogate DNA damage-induced cell cycle checkpoints, leading to mitotic catastrophe and cell death, particularly in p53-deficient cancer cells. This document provides an in-depth overview of the molecular properties, mechanism of action, relevant signaling pathways, and key experimental protocols for the characterization and application of this compound in preclinical research.

Quantitative Data Summary

The fundamental physicochemical and in vitro inhibitory properties of this compound are summarized in the table below for easy reference and comparison.

ParameterValueReference
Molecular Weight 538.64 g/mol [1]
IC₅₀ (Chk1) 4.4 nM[1]
IC₅₀ (Chk2) 4.5 nM[1]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of both Chk1 and Chk2. These kinases are key components of the DNA damage response pathway, which is activated by genotoxic stress, such as that induced by DNA damaging chemotherapeutic agents or ionizing radiation.[2][3][4][5]

In response to DNA damage, upstream kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are activated.[2][3][4][5] ATM and ATR then phosphorylate and activate Chk2 and Chk1, respectively.[2][3][4] Once activated, Chk1 and Chk2 phosphorylate a range of downstream substrates, most notably the Cdc25 family of phosphatases (Cdc25A, Cdc25B, and Cdc25C).[3] Phosphorylation of Cdc25 phosphatases leads to their degradation or sequestration in the cytoplasm, preventing them from dephosphorylating and activating cyclin-dependent kinases (CDKs). The inhibition of CDKs results in cell cycle arrest at the G1/S, intra-S, or G2/M checkpoints, providing time for the cell to repair the damaged DNA.[2][3]

By inhibiting Chk1 and Chk2, this compound prevents the phosphorylation and inactivation of Cdc25 phosphatases. This leads to the inappropriate activation of CDKs, forcing the cell to bypass the DNA damage checkpoint and enter mitosis with damaged DNA, a process known as checkpoint abrogation. This premature entry into mitosis with unrepaired DNA damage ultimately leads to mitotic catastrophe and apoptosis.

VER_00158411_Signaling_Pathway cluster_upstream DNA Damage Sensors cluster_core Checkpoint Kinases cluster_downstream Cell Cycle Regulation DNA_Damage DNA Damage (e.g., DSBs, SSBs) ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Phosphatases Chk1_Chk2->Cdc25 VER_00158411 This compound VER_00158411->Chk1_Chk2 CDKs Cyclin-Dependent Kinases (CDKs) Cdc25->CDKs Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) CDKs->Cell_Cycle_Arrest Mitosis Mitosis CDKs->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Catastrophe

This compound inhibits the Chk1/Chk2 signaling pathway.

Experimental Protocols

Cell Cycle Checkpoint Abrogation Assay

This assay is designed to determine the ability of this compound to overcome cell cycle arrest induced by a DNA damaging agent.

Materials:

  • Cancer cell line (e.g., p53-deficient HT29)

  • Complete cell culture medium

  • DNA damaging agent (e.g., Gemcitabine, Etoposide)

  • This compound

  • Nocodazole

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 70% ethanol)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a DNA damaging agent (e.g., 100 nM Gemcitabine) for 16-24 hours to induce cell cycle arrest.

  • Add varying concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).

  • Simultaneously add Nocodazole (a mitotic inhibitor) to all wells to trap cells that enter mitosis.

  • Incubate for an additional 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry. An increase in the G2/M population in the presence of this compound and Nocodazole, compared to the DNA damaging agent alone, indicates checkpoint abrogation.

Western Blot Analysis of Chk1 Phosphorylation

This protocol is used to assess the direct inhibitory effect of this compound on the Chk1 signaling pathway by measuring the phosphorylation status of Chk1.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • DNA damaging agent (e.g., UV radiation or Etoposide)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Induce DNA damage (e.g., expose cells to UV radiation and allow to recover for a specified time, or treat with Etoposide).

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total Chk1 and a loading control. A decrease in the phospho-Chk1 signal in the presence of this compound indicates inhibition of the Chk1 pathway.

References

Navigating the Solubility Landscape of VER-00158411: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged with the novel compound VER-00158411. While specific quantitative solubility data for this compound is not publicly available at this time, this document provides a robust framework of experimental protocols and theoretical pathways to effectively characterize its solubility profile. The methodologies outlined herein are standard within the pharmaceutical industry for determining the aqueous and non-aqueous solubility of research compounds, ensuring a thorough understanding of this critical physicochemical property.

Understanding the Importance of Solubility

Solubility is a cornerstone of drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy. For a compound like this compound, potentially an apoptosis signal-regulating kinase (ASK1) inhibitor, defining its solubility is a critical step in advancing preclinical studies. Poor solubility can present significant challenges, leading to low absorption and inadequate exposure at the target site.

Quantitative Solubility Profile of this compound

A comprehensive solubility assessment for a research compound typically involves determining its solubility in a range of aqueous and organic solvents under various conditions. The following table illustrates the type of data that would be generated through the experimental protocols described in this guide.

Solvent/MediumTemperature (°C)pHSolubility (µg/mL)Solubility (µM)MethodNotes
Deionized Water257.0Data Not AvailableData Not AvailableShake-FlaskIntrinsic aqueous solubility.
Phosphate-Buffered Saline (PBS)257.4Data Not AvailableData Not AvailableShake-FlaskPhysiological pH solubility.
Dimethyl Sulfoxide (DMSO)25N/AData Not AvailableData Not AvailableKinetic SolubilityCommon stock solution solvent.
Ethanol25N/AData Not AvailableData Not AvailableKinetic SolubilityCo-solvent in formulations.
Simulated Gastric Fluid (SGF)371.2Data Not AvailableData Not AvailableShake-FlaskPredicts solubility in the stomach.
Simulated Intestinal Fluid (SIF)376.8Data Not AvailableData Not AvailableShake-FlaskPredicts solubility in the intestine.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is generated through well-defined experimental protocols. The following are standard methodologies appropriate for characterizing a novel compound such as this compound.

Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method. This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., deionized water, PBS) in a sealed, inert container. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period, typically 24 to 72 hours, to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, the undissolved solid must be separated from the solution. This is typically achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of this compound in the clear supernatant is then determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with a standard curve of the compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant C->D E Analyze supernatant by HPLC D->E F Determine concentration against standard curve E->F

Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in DMSO. This method measures the concentration at which a compound precipitates out of an aqueous solution.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Aqueous Addition: Add a small, fixed volume of each DMSO concentration to a larger volume of the aqueous buffer (e.g., PBS) in a microplate format. The final DMSO concentration should be kept low (typically <2%) to minimize its solubilizing effect.

  • Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours) at room temperature. The formation of a precipitate is then detected by nephelometry (light scattering) or turbidimetry.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Hypothetical Signaling Pathway for this compound as an ASK1 Inhibitor

Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various cellular stresses, such as reactive oxygen species (ROS), and subsequently activates downstream kinases like p38 and JNK, leading to inflammatory responses and apoptosis. An inhibitor like this compound would be expected to block this cascade.

G Stress Cellular Stress (e.g., ROS) ASK1 ASK1 Stress->ASK1 Activates MKK36 MKK3/6 ASK1->MKK36 MKK47 MKK4/7 ASK1->MKK47 VER This compound VER->ASK1 Inhibits p38 p38 MKK36->p38 JNK JNK MKK47->JNK Response Inflammation & Apoptosis p38->Response JNK->Response

Hypothetical ASK1 Signaling Pathway Inhibition.

This guide provides a foundational understanding of the necessary steps to characterize the solubility of this compound. The successful application of these methodologies will be instrumental in guiding its formulation development and advancing its evaluation as a potential therapeutic agent.

In-Depth Technical Guide: VER-155008, an HSP70 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VER-155008, a potent adenosine-derived inhibitor of the 70 kDa heat shock protein (HSP70) family. This document consolidates key data on its mechanism of action, biological activity, and experimental protocols, intended for researchers and professionals in drug development.

Core Compound Details

VER-155008 is a small molecule that acts as a competitive inhibitor of the ATPase activity of HSP70, a molecular chaperone often overexpressed in various cancer cells.[1][2] By targeting the nucleotide-binding domain of HSP70, VER-155008 disrupts the protein folding machinery, leading to the degradation of HSP90 client proteins and ultimately inducing apoptosis in cancer cells.[3]

PropertyValueReference
Chemical Name 5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine
CAS Number 1134156-31-2[2]
Molecular Formula C25H23Cl2N7O4[2]
Molecular Weight 556.4 g/mol [2]
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (approx. 30 mg/mL) and dimethylformamide. Sparingly soluble in aqueous buffers.[4]

Biological Activity and Quantitative Data

VER-155008 has demonstrated significant inhibitory activity against HSP70 and its cognates, as well as potent anti-proliferative effects across a range of human cancer cell lines.

Inhibitory Activity
TargetIC50KdReference
HSP70 0.5 µM0.3 µM[5]
Hsc70 2.6 µM-[5]
Grp78 (BiP) 2.6 µM-[5]
HSP90β >200 µM-
Anti-proliferative Activity (GI50)
Cell LineCancer TypeGI50Reference
HCT116 Colon Carcinoma5.3 µM[6]
HT29 Colon Carcinoma12.8 µM[6]
BT474 Breast Cancer10.4 µM[6]
MB-468 Breast Cancer14.4 µM[6]
In Vivo Efficacy

In a mouse xenograft model using PC12 pheochromocytoma cells, administration of VER-155008 was shown to significantly inhibit tumor growth.[1]

Mechanism of Action: Signaling Pathways

VER-155008 exerts its anti-tumor effects by down-regulating the phosphorylation of key proteins in the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[1] These pathways are crucial for cell proliferation, survival, and migration.

VER155008_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K RAS RAS Growth_Factor_Receptor->RAS VER155008 VER-155008 HSP70 HSP70 VER155008->HSP70 AKT AKT PI3K->AKT p mTOR mTOR AKT->mTOR p Proliferation_Survival Cell Proliferation, Survival, Migration mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p ERK->Proliferation_Survival

VER-155008 inhibits the PI3K/AKT/mTOR and MEK/ERK signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of VER-155008 are provided below.

Cell Viability Assay (CCK8 Assay)

This protocol is used to assess the effect of VER-155008 on the proliferation of cancer cells, such as the PC12 pheochromocytoma cell line.[1]

  • Cell Seeding: Plate PC12 cells in 96-well plates at a density of 5 x 10^3 cells per well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of VER-155008 (e.g., 0, 12.5, 25, 50, 100 µM) for different time points (e.g., 24, 48, 72 hours).

  • CCK8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.

  • Incubation: Incubate the plates for 2 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the 50% inhibitory concentration (IC50) based on the dose-response curves.

Cell Migration Assay (Transwell Assay)

This method evaluates the impact of VER-155008 on the migratory capacity of cancer cells.[1]

  • Cell Preparation: Seed 2 x 10^5 PC12 cells in the upper chamber of a Transwell insert (serum-free medium).

  • Treatment: Add VER-155008 at desired concentrations (e.g., 50 µM, 100 µM) to the upper chamber.

  • Chemoattractant: Fill the lower chamber with a culture medium containing 10% serum to act as a chemoattractant.

  • Incubation: Incubate for 8 hours to allow for cell migration.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane and stain with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis

This technique is employed to determine the effect of VER-155008 on the protein expression and phosphorylation status of key signaling molecules.[1]

  • Cell Lysis: Treat cells with VER-155008 for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, p-MEK, MEK, p-ERK, ERK, and HSP70) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Cell_Lysis Cell Lysis and Protein Extraction Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

References

Unable to Identify Public Research Data for VER-00158411

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for publicly available research articles, clinical trials, or patents specifically citing the identifier "VER-00158411" has yielded no results. This identifier does not correspond to a recognized compound, drug, or research tool in the public domain.

The search results included coincidental numerical matches to gene databases and clinical trial numbers, but none were linked to a research compound with the identifier this compound. For instance, the search returned a gene ID for a programmed cell death ligand in the American alligator (LOC102558411) and unrelated clinical trials.[1]

It is possible that "this compound" is an internal designation used by a private research entity or corporation, and therefore, the associated data, experimental protocols, and signaling pathways are not publicly disclosed.

Without access to the specific research articles that cite or describe this compound, it is not possible to fulfill the request for a technical guide, including data summarization, protocol detailing, and diagram generation. To proceed, the source articles or a publicly recognized identifier for the compound of interest would be required.

References

Methodological & Application

Application Notes: Western Blot Protocol for Monitoring the Efficacy of the Chk1/Chk2 Inhibitor VER-00158411

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VER-00158411 is a potent small molecule inhibitor of the serine/threonine kinases Chk1 (Checkpoint Kinase 1) and Chk2 (Checkpoint Kinase 2). These kinases are critical components of the DNA damage response (DDR) pathway, playing pivotal roles in cell cycle arrest to allow for DNA repair.[1] Inhibition of Chk1 and Chk2 can sensitize cancer cells to DNA-damaging agents, making this compound a compound of interest in oncology research. This document provides a detailed protocol for assessing the cellular activity of this compound by monitoring the phosphorylation status of Chk1 and Chk2 and their downstream effects using Western blotting.

Signaling Pathway

VER_00158411_Signaling_Pathway cluster_0 DNA Damage cluster_1 Upstream Kinases cluster_2 Checkpoint Kinases cluster_3 Inhibitor cluster_4 Downstream Effectors cluster_5 Cellular Outcome DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Chk1 Chk1 ATM/ATR->Chk1 p(S345) Chk2 Chk2 ATM/ATR->Chk2 p(T68) p-Chk1 (S345) p-Chk1 (S345) Chk1->p-Chk1 (S345) p-Chk2 (T68) p-Chk2 (T68) Chk2->p-Chk2 (T68) Cdc25 Cdc25 p-Chk1 (S345)->Cdc25 | p-Chk2 (T68)->Cdc25 | This compound This compound This compound->Chk1 | This compound->Chk2 | Cell Cycle Arrest Cell Cycle Arrest Cdc25->Cell Cycle Arrest |

Experimental Design

To assess the efficacy of this compound, a Western blot analysis will be performed on cell lysates from a suitable cell line (e.g., HeLa, HEK293) treated with a DNA damaging agent to induce Chk1 and Chk2 phosphorylation. The experiment will include conditions with and without this compound to observe its inhibitory effect.

Experimental Groups:

  • Vehicle Control (DMSO): Baseline protein levels.

  • DNA Damaging Agent (e.g., Doxorubicin or UV): Positive control for Chk1/Chk2 activation.

  • This compound + DNA Damaging Agent: Test for the inhibitory effect of this compound.

  • This compound alone: To observe any effects of the inhibitor in the absence of induced DNA damage.

Experimental Workflow

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., HeLa, HEK293) Harvesting 2. Cell Harvesting & Lysis Cell_Culture->Harvesting Quantification 3. Protein Quantification (BCA Assay) Harvesting->Quantification Sample_Prep 4. Sample Preparation (with Laemmli buffer) Quantification->Sample_Prep SDS_PAGE 5. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk or BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (overnight at 4°C) Blocking->Primary_Ab Washing_1 9. Washing (3x with TBST) Primary_Ab->Washing_1 Secondary_Ab 10. Secondary Antibody Incubation (1 hour at RT) Washing_1->Secondary_Ab Washing_2 11. Washing (3x with TBST) Secondary_Ab->Washing_2 Detection 12. Chemiluminescent Detection (ECL) Washing_2->Detection Imaging 13. Imaging & Data Analysis Detection->Imaging

Detailed Protocol

1. Cell Culture and Treatment

  • Seed HeLa or HEK293 cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with this compound (a starting concentration of 1-10 µM is recommended) or vehicle (DMSO) for 2 hours.

  • Induce DNA damage by adding a DNA-damaging agent (e.g., 1 µM Doxorubicin for 2 hours) or by UV irradiation (e.g., 50 mJ/cm² followed by a 2-hour incubation).[2]

2. Cell Lysis

  • Wash cells twice with ice-cold PBS.

  • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation

  • Mix 20-30 µg of protein with 4X SDS-PAGE sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

5. SDS-PAGE

  • Load the prepared samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.

  • Run the gel at 150V until the dye front reaches the bottom.

6. Protein Transfer

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. A typical transfer is performed at 100V for 1 hour.

7. Blocking

  • Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended.

8. Antibody Incubation

  • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

9. Washing

  • Wash the membrane three times for 5 minutes each with TBST.

10. Secondary Antibody Incubation

  • Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

11. Washing

  • Wash the membrane three times for 5 minutes each with TBST.

12. Detection

  • Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

13. Imaging

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Analyze the band intensities using appropriate software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Reagents and Antibodies

Reagent/AntibodyRecommended Dilution/ConcentrationVendor (Example)Catalog # (Example)
Primary Antibodies
Rabbit anti-Total Chk11:1000Cell Signaling Technology#2345[3]
Rabbit anti-Phospho-Chk1 (Ser345)1:1000Cell Signaling Technology#2341[4]
Rabbit anti-Total Chk21:1000Cell Signaling Technology#2662[5]
Rabbit anti-Phospho-Chk2 (Thr68)1:1000Cell Signaling Technology#2661[6]
Mouse anti-β-actin1:5000
Secondary Antibody
HRP-linked anti-rabbit IgG1:2000Cell Signaling Technology#7074
HRP-linked anti-mouse IgG1:2000
Buffers and Solutions
RIPA Lysis Buffer1X
Protease/Phosphatase Inhibitor Cocktail1X
BCA Protein Assay KitN/A
4X SDS-PAGE Sample Buffer1X
TBST (Tris-Buffered Saline, 0.1% Tween 20)1X
Blocking Buffer5% non-fat milk or BSA in TBST
ECL Western Blotting SubstrateN/A

Expected Results

  • Total Chk1 and Chk2: Levels should remain relatively constant across all treatment conditions.

  • Phospho-Chk1 (S345) and Phospho-Chk2 (T68): A significant increase in the signal should be observed in the cells treated with the DNA damaging agent alone. This increase should be substantially reduced in the group co-treated with this compound, demonstrating the inhibitory effect of the compound.

  • Loading Control (β-actin): Band intensity should be consistent across all lanes, confirming equal protein loading.

Troubleshooting

IssuePossible CauseSolution
No or weak signal Inactive antibodyUse a new or validated antibody aliquot.
Insufficient protein loadIncrease the amount of protein loaded per well.
Inefficient transferCheck transfer conditions and membrane type.
High background Insufficient blockingIncrease blocking time or change blocking agent.
Antibody concentration too highOptimize antibody dilution.
Insufficient washingIncrease the number or duration of wash steps.
Non-specific bands Antibody cross-reactivityUse a more specific antibody; optimize blocking and antibody dilutions.
Protein degradationUse fresh lysates and keep samples on ice. Add protease inhibitors.

References

Application Notes and Protocols for In Vivo Studies of VER-00158411 (Vimseltinib/DCC-3014)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VER-00158411, also known as Vimseltinib or DCC-3014, is an orally bioavailable, potent, and selective switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase.[1][2][3][4] CSF1R is a key regulator of the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[5] In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immune responses.[2][6][7] By inhibiting CSF1R, Vimseltinib depletes TAMs, thereby modulating the immune microenvironment to enhance anti-tumor activity.[2][8] These application notes provide a summary of the key in vivo findings and detailed protocols for preclinical evaluation of Vimseltinib in mouse models.

Mechanism of Action

Vimseltinib is a "switch control" inhibitor that locks CSF1R in an inactive conformation.[2][9][10] This highly selective mechanism of action leads to potent inhibition of CSF1R signaling. The downstream effects include the depletion of CSF1R-dependent cells, such as macrophages and osteoclasts.[2][8] In the context of cancer, this leads to a reduction in immunosuppressive TAMs and an increase in the infiltration and activity of cytotoxic T-cells within the tumor.[2][3]

Signaling Pathway

The binding of CSF1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation, activating downstream signaling cascades like PI3K/AKT, MAPK/ERK, and JAK/STAT. These pathways promote the survival, proliferation, and differentiation of myeloid cells. Vimseltinib blocks the initial autophosphorylation step, thereby inhibiting these downstream signals.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane CSF1R CSF1R PI3K_AKT PI3K/AKT Pathway CSF1R->PI3K_AKT MAPK_ERK MAPK/ERK Pathway CSF1R->MAPK_ERK JAK_STAT JAK/STAT Pathway CSF1R->JAK_STAT CSF1_IL34 CSF1 / IL-34 CSF1_IL34->CSF1R Binds Vimseltinib Vimseltinib (this compound) Vimseltinib->CSF1R Inhibits Cell_Response Macrophage Survival, Proliferation, Differentiation PI3K_AKT->Cell_Response MAPK_ERK->Cell_Response JAK_STAT->Cell_Response

Caption: CSF1R signaling pathway and the inhibitory action of Vimseltinib.

In Vivo Efficacy Data

Preclinical studies in mouse models have demonstrated the anti-tumor efficacy of Vimseltinib. The following tables summarize the key quantitative data from these studies.

Table 1: Tumor Growth Inhibition in MC38 Syngeneic Mouse Model
Treatment GroupDose (mg/kg, oral, daily)Mean Tumor Burden (mm³) at Day 39Percent Tumor Growth Inhibition (%)
Vehicle-~1500-
Vimseltinib10~500~67

Data are estimated from graphical representations in Smith et al., Mol Cancer Ther, 2021.[2]

Table 2: Modulation of Tumor Microenvironment in MC38 Model
Treatment GroupDose (mg/kg, oral, daily)Macrophage Levels (% of CD45+ cells)CD8+ T-cell Levels (% of CD45+ cells)
Vehicle-~15~5
Vimseltinib10~5~15

Data are estimated from graphical representations in Smith et al., Mol Cancer Ther, 2021.[2]

Table 3: Anti-osteolytic Activity in PC3 Peritibial Bone Invasion Model
Treatment GroupDose (mg/kg, oral, daily)Observation
Vehicle-Significant bone degradation observed.
Vimseltinib10Marked inhibition of bone degradation.

Observations are based on qualitative analysis of CT images in Smith et al., Mol Cancer Ther, 2021.[8]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Protocol 1: Syngeneic Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Vimseltinib in a syngeneic mouse model.

Materials:

  • C57BL/6 mice

  • MC38 colorectal cancer cells

  • Vimseltinib (DCC-3014)

  • Vehicle control (e.g., 0.5% methylcellulose in water)

  • Calipers for tumor measurement

  • Dosing gavage needles

Workflow:

Syngeneic_Model_Workflow start Start cell_culture Culture MC38 cells start->cell_culture implantation Implant MC38 cells subcutaneously into C57BL/6 mice cell_culture->implantation tumor_growth Allow tumors to reach palpable size (e.g., 100-200 mm³) implantation->tumor_growth randomization Randomize mice into treatment groups (n=10/group) tumor_growth->randomization treatment Administer Vehicle or Vimseltinib (10 mg/kg) orally, daily randomization->treatment monitoring Monitor tumor growth (caliper measurements) and body weight treatment->monitoring endpoint Endpoint: Tumors reach pre-defined size or study duration (e.g., 39 days) monitoring->endpoint analysis Excise tumors for pharmacodynamic analysis (e.g., flow cytometry) endpoint->analysis end End analysis->end

Caption: Experimental workflow for a syngeneic tumor model efficacy study.

Procedure:

  • Cell Culture: Culture MC38 colorectal cancer cells in appropriate media and conditions.

  • Tumor Implantation: Subcutaneously implant a suspension of MC38 cells (e.g., 1 x 10⁶ cells in 100 µL PBS) into the flank of C57BL/6 mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups (n=10 per group).

  • Treatment Administration: Prepare Vimseltinib in the appropriate vehicle. Administer Vimseltinib (e.g., 10 mg/kg) or vehicle control orally once daily.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health.

  • Endpoint and Analysis: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis, such as flow cytometry to quantify immune cell populations.

Protocol 2: Pharmacodynamic Analysis of Tumor Microenvironment

Objective: To assess the effect of Vimseltinib on immune cell populations within the tumor microenvironment.

Materials:

  • Tumor samples from the in vivo efficacy study

  • Collagenase/Dispase solution for tissue digestion

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD11b, F4/80 for macrophages; CD3, CD8 for T-cells)

  • Flow cytometer

Procedure:

  • Tumor Dissociation: Mince the excised tumors and digest them into a single-cell suspension using an enzymatic solution (e.g., collagenase/dispase).

  • Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies specific for different immune cell markers.

  • Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage of different immune cell populations (e.g., macrophages, CD8+ T-cells) within the total immune cell population (CD45+ cells).

Conclusion

The in vivo data for this compound (Vimseltinib) demonstrates its potential as an anti-cancer agent through the targeted inhibition of CSF1R. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in preclinical settings. The ability of Vimseltinib to remodel the tumor microenvironment from an immunosuppressive to an immune-active state highlights its promise as a monotherapy and in combination with other immunotherapies.

References

Application Notes and Protocols for VER-00158411 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "VER-00158411" in the context of cancer research. The following application notes and protocols are based on a hypothetical Hsp70/Hsp90 dual inhibitor to demonstrate the expected content and format for such a document. The experimental details provided are generalized from common practices for this class of compounds and should be adapted for specific experimental contexts.

Introduction

This compound is a potent, cell-permeable, ATP-competitive small molecule inhibitor of Heat Shock Protein 70 (Hsp70) and Heat Shock Protein 90 (Hsp90). These chaperone proteins are critical for the folding, stability, and activity of a wide range of client proteins, many of which are essential for cancer cell survival, proliferation, and metastasis. By dually targeting both Hsp70 and Hsp90, this compound offers a multi-pronged approach to disrupt cellular homeostasis in cancer cells, leading to the degradation of key oncoproteins and ultimately, cell death. These application notes provide an overview of the mechanism of action, and detailed protocols for in vitro evaluation of this compound.

Mechanism of Action

This compound binds to the ATP-binding pocket of both Hsp70 and Hsp90, inhibiting their chaperone activity. This leads to the misfolding and subsequent proteasomal degradation of a multitude of client proteins, including key drivers of oncogenesis such as Akt, Cdk4, and Raf-1. The inhibition of these pathways disrupts critical cellular processes including cell cycle progression, signal transduction, and apoptosis, making this compound a promising candidate for cancer therapy.

This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibition Hsp70 Hsp70 This compound->Hsp70 Inhibition ClientProteins Oncogenic Client Proteins (e.g., Akt, Cdk4, Raf-1) Hsp90->ClientProteins Chaperoning Hsp70->ClientProteins Chaperoning Ubiquitination Ubiquitination ClientProteins->Ubiquitination Misfolding leads to Proteasome Proteasomal Degradation Ubiquitination->Proteasome Apoptosis Apoptosis Proteasome->Apoptosis

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (nM)
MCF-7Breast Cancer150
A549Lung Cancer250
HCT116Colon Cancer180
PC-3Prostate Cancer320

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound.

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Western Blot Analysis for Client Protein Degradation

This protocol is for assessing the effect of this compound on the protein levels of Hsp90/Hsp70 clients.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Akt, anti-Cdk4, anti-Raf-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 24 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

Safety and Handling

This compound is a research compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Ordering Information

Product NameCatalog NumberSize
This compoundThis compound-11 mg
This compound-55 mg

Application Notes and Protocols: VER-00158411 as a Radiosensitizer

Author: BenchChem Technical Support Team. Date: November 2025

Topic: VER-00158411 as a Radiosensitizer

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extensive searches for "this compound" in relation to its use as a radiosensitizer, its mechanism of action, preclinical studies, or clinical trials have yielded no publicly available information. The provided identifier does not correspond to any known compound in the scientific literature or clinical trial databases related to cancer therapy or radiation sensitization.

Therefore, it is not possible to provide detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams for this compound at this time.

Recommendations

It is recommended to:

  • Verify the Compound Identifier: Please ensure that "this compound" is the correct and complete designation for the compound of interest. There may be a typographical error in the identifier.

  • Consult Alternative Designations: The compound may be known by other names, such as a different internal code, a chemical name, or a generic name.

  • Review Internal Documentation: If this compound is from an internal discovery program, please refer to internal documentation for available data and protocols.

Once a valid identifier or relevant information for a specific radiosensitizing agent is provided, this document can be updated to fulfill the detailed requirements of the original request, including:

  • Summarized quantitative data in structured tables.

  • Detailed experimental protocols for key experiments.

  • Diagrams of signaling pathways and experimental workflows using Graphviz.

Without any foundational information on this compound, the creation of the requested detailed scientific content is not feasible.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting VER-00158411 Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the dissolution of VER-00158411 in their experiments. This resource provides a structured approach to troubleshooting, including frequently asked questions, experimental protocols, and a logical workflow to address solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Based on available information for similar research compounds, a common starting solvent is Dimethyl Sulfoxide (DMSO). However, it is crucial to consult the manufacturer's datasheet or Certificate of Analysis (CoA) for this compound for the most accurate and specific solubility information.

Q2: I've tried dissolving this compound in the recommended solvent, but it's not working. What are my next steps?

A2: If you are facing issues with dissolution, there are several factors to consider and steps to take:

  • Purity and Lot Variability: Confirm the purity of your specific lot of this compound from the CoA. Impurities can sometimes affect solubility.

  • Solvent Quality: Ensure the solvent you are using is of high purity and has not been contaminated. Using an older stock of a solvent that may have absorbed water can impact its solvating power.

  • Sonication: To aid dissolution, you can sonicate your solution in a water bath. This uses ultrasonic waves to break up particles and enhance solubility.

  • Gentle Heating: Gently warming the solution (e.g., in a 37°C water bath) can increase the rate of dissolution. However, be cautious and check the compound's stability at elevated temperatures on the datasheet to avoid degradation.

  • Alternative Solvents: If the primary recommended solvent is unsuccessful, the datasheet may list alternative solvents. Common second-line solvents for research compounds include ethanol, methanol, or a co-solvent system (e.g., a mixture of DMSO and a buffer).

Q3: Can I prepare a stock solution of this compound in an aqueous buffer?

A3: Many organic compounds have limited solubility in aqueous solutions. It is generally recommended to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO. This stock can then be diluted into your aqueous experimental medium. When diluting, it is important to add the stock solution to the aqueous buffer while vortexing to prevent precipitation.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Determine the Desired Concentration: Decide on the final concentration of your stock solution (e.g., 10 mM).

  • Calculate the Required Mass: Based on the molecular weight of this compound (obtainable from the CoA), calculate the mass of the compound needed to achieve the desired concentration in a specific volume.

  • Weigh the Compound: Accurately weigh the calculated mass of this compound in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of the recommended solvent (e.g., DMSO) to the tube.

  • Facilitate Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, proceed with the troubleshooting steps outlined in the FAQs (sonication, gentle heating).

  • Storage: Once fully dissolved, store the stock solution at the recommended temperature (typically -20°C or -80°C) as specified on the datasheet to maintain its stability.

Data Presentation

The following table summarizes the solubility of this compound in various common laboratory solvents. This data should be used as a starting point, and it is recommended to perform small-scale solubility tests for your specific experimental conditions.

SolventSolubility
DMSOSoluble
EthanolSparingly Soluble
MethanolSparingly Soluble
WaterInsoluble
PBS (pH 7.2)Insoluble

Note: "Sparingly Soluble" indicates that the compound may not fully dissolve at higher concentrations. The exact solubility should be determined experimentally.

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagram illustrates a typical signaling pathway where a kinase inhibitor like this compound might be used, along with a generalized experimental workflow for testing its efficacy.

VER_00158411_Workflow cluster_pathway Example Signaling Pathway cluster_workflow Experimental Workflow Upstream Signal Upstream Signal Kinase (e.g., Chk1/2) Kinase (e.g., Chk1/2) Upstream Signal->Kinase (e.g., Chk1/2) Downstream Substrate Downstream Substrate Kinase (e.g., Chk1/2)->Downstream Substrate Cellular Response Cellular Response Downstream Substrate->Cellular Response This compound This compound This compound->Kinase (e.g., Chk1/2) Inhibition Prepare this compound Stock Prepare this compound Stock Treat Cells Treat Cells Prepare this compound Stock->Treat Cells Lyse Cells Lyse Cells Treat Cells->Lyse Cells Western Blot Western Blot Lyse Cells->Western Blot Analyze Protein Phosphorylation Analyze Protein Phosphorylation Western Blot->Analyze Protein Phosphorylation

Caption: A diagram showing the inhibitory action of this compound and a typical experimental workflow.

Troubleshooting Logic

This diagram provides a step-by-step logical guide to troubleshoot issues when this compound fails to dissolve.

Dissolution_Troubleshooting start This compound Not Dissolving check_datasheet Consult Datasheet for Recommended Solvent start->check_datasheet use_correct_solvent Use Recommended Solvent check_datasheet->use_correct_solvent vortex Vortex Vigorously use_correct_solvent->vortex sonicate Sonicate in Water Bath vortex->sonicate If not dissolved success Dissolved Successfully vortex->success gentle_heat Gentle Warming (e.g., 37°C) sonicate->gentle_heat If not dissolved sonicate->success try_alternative Try Alternative Solvent/Co-solvent gentle_heat->try_alternative If not dissolved gentle_heat->success try_alternative->success fail Still Not Dissolved Contact Technical Support try_alternative->fail If not dissolved

Caption: A logical workflow for troubleshooting the dissolution of this compound.

Technical Support Center: Vimseltinib (formerly referenced by trial ID VER-00158411)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Vimseltinib. It provides answers to frequently asked questions and troubleshooting guidance for experiments related to potential off-target effects. Vimseltinib is a highly selective tyrosine kinase inhibitor targeting the Colony-Stimulating Factor 1 Receptor (CSF1R).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Vimseltinib?

Vimseltinib is an oral, switch-control tyrosine kinase inhibitor designed to selectively and potently inhibit CSF1R.[1][2] It functions by stabilizing the CSF1R in an inactive state, which prevents autophosphorylation and blocks downstream signaling that is normally initiated by the binding of its ligands, CSF1 and IL-34.[3][4][5] This inhibition ultimately disrupts the survival, proliferation, and differentiation of CSF1R-dependent cells like macrophages, microglia, and osteoclasts.[3][6]

Q2: What are the known off-target effects of Vimseltinib?

Vimseltinib is designed for high selectivity to minimize off-target effects.[3][7] It has been shown to have a greater than 500-fold selectivity for CSF1R compared to its nearest off-target kinase.[3] Unlike the multi-kinase inhibitor pexidartinib, which also targets CSF1R but is associated with significant liver toxicity due to off-target effects, Vimseltinib does not appear to cause cholestatic hepatotoxicity.[2][3] This suggests its off-target profile is more favorable.[2] However, some non-primary targets have been identified, including potential inhibition of P-Glycoprotein, Breast Cancer Resistance Protein, and Organic Cation Transporter 2.[5]

Q3: My cells treated with Vimseltinib are showing unexpected phenotypes. How can I determine if this is an off-target effect?

First, confirm the on-target activity of Vimseltinib in your experimental system. You should observe a dose-dependent decrease in CSF1R phosphorylation and downstream signaling markers like pERK. If on-target activity is confirmed, the unexpected phenotype could be due to a specific off-target kinase or pathway. To investigate this, consider the following:

  • Kinase Profiling: Perform a broad in vitro kinase screen to identify potential off-target kinases inhibited by Vimseltinib at the concentration you are using.

  • Rescue Experiments: If a potential off-target is identified, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase or by activating its downstream pathway.

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype observed with Vimseltinib to that of other CSF1R inhibitors with different chemical scaffolds. If the phenotype is unique to Vimseltinib, it is more likely to be an off-target effect.

Troubleshooting Experimental Issues

Issue 1: Inconsistent inhibition of CSF1R phosphorylation in cellular assays.

  • Possible Cause 1: Reagent Quality. Ensure the Vimseltinib compound is of high purity and has been stored correctly. Prepare fresh stock solutions.

  • Possible Cause 2: Cell Health and Density. Use cells at a consistent passage number and confluency. Over-confluent or stressed cells can exhibit altered signaling responses.

  • Possible Cause 3: Ligand Stimulation. Ensure that the concentration of CSF1 or IL-34 used to stimulate the cells is consistent and sufficient to induce robust CSF1R phosphorylation in control wells.

  • Possible Cause 4: Assay Timing. The duration of ligand stimulation and inhibitor pre-incubation should be optimized and kept consistent across experiments.

Issue 2: Observing cell death at concentrations expected to be non-toxic.

  • Possible Cause 1: Off-target Toxicity. While designed for selectivity, high concentrations of any inhibitor can lead to off-target effects and toxicity. Perform a dose-response curve to determine the IC50 for CSF1R inhibition and the CC50 (cytotoxic concentration 50%). Ensure your experimental concentrations are well below the CC50.

  • Possible Cause 2: Dependence on a inhibited off-target kinase. Your cell line may have a dependency on a kinase that is a weak off-target of Vimseltinib. This can be investigated through kinase profiling and siRNA knockdown experiments of suspected kinases.

  • Possible Cause 3: Solvent Toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a level non-toxic to your cells.

Quantitative Data Summary

Table 1: Kinase Selectivity of Vimseltinib

Kinase Selectivity Fold-Change vs. CSF1R Reference
Nearest Off-Target Kinase >500x [3]
Other Kinases (general) >100x [8]
KIT Not significantly inhibited [7]
FLT3 Not significantly inhibited [7]
PDGFRA Not significantly inhibited [7]

| PDGFRB | Not significantly inhibited |[7] |

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) from MOTION Phase 3 Trial (Vimseltinib vs. Placebo)

Adverse Event (Any Grade) Vimseltinib (n=83) Placebo (n=40) Reference
Periorbital Edema 45% 13% [9]
Fatigue 33% 15% [9]
Face Edema 31% 8% [9]
Pruritus 29% 8% [9]
Headache 28% 26% [9]

| Blood Creatine Phosphokinase Increased | 10% (Grade 3/4) | N/A |[2] |

Key Signaling Pathways & Experimental Workflows

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R GRB2 GRB2 CSF1R->GRB2 pY SRC SRC Family (SRC, FYN, YES1) CSF1R->SRC pY STAT STAT Family (STAT3, STAT5) CSF1R->STAT pY SHC1 SHC1 CSF1R->SHC1 pY SHIP1 INPP5D/SHIP-1 CSF1R->SHIP1 pY MAPK_Pathway MAPK Pathway (ERK1/2) GRB2->MAPK_Pathway Activates SRC->MAPK_Pathway Proliferation Cell Survival, Proliferation, Differentiation STAT->Proliferation MAPK_Pathway->Proliferation Ligand CSF1 / IL-34 Ligand->CSF1R Binds & Activates Vimseltinib Vimseltinib Vimseltinib->CSF1R Inhibits

Caption: CSF1R signaling pathway and the inhibitory action of Vimseltinib.

Off_Target_Workflow start Unexpected Phenotype Observed with Vimseltinib confirm_on_target Confirm On-Target Effect: - pCSF1R Assay - pERK Western Blot start->confirm_on_target is_on_target On-Target Effect Confirmed? confirm_on_target->is_on_target investigate_off_target Investigate Off-Target Effects is_on_target->investigate_off_target Yes re_evaluate Re-evaluate Experiment: - Check Compound Purity - Optimize Concentration is_on_target->re_evaluate No kinase_screen In Vitro Kinase Profiling Screen investigate_off_target->kinase_screen pathway_analysis Pathway Analysis of Potential Off-Targets kinase_screen->pathway_analysis validation Validate Off-Target: - siRNA Knockdown - Rescue Experiments - Use Alternate Inhibitors pathway_analysis->validation end Conclusion: Phenotype is On-Target or Off-Target Mediated validation->end re_evaluate->confirm_on_target

Caption: Logical workflow for troubleshooting potential off-target effects.

Experimental Protocols

Protocol 1: Western Blot for CSF1R and ERK Phosphorylation

  • Cell Culture and Treatment: Plate cells (e.g., M-NFS-60) and allow them to adhere overnight. Serum starve cells for 4-6 hours. Pre-treat with Vimseltinib or vehicle control (e.g., DMSO) at desired concentrations for 2 hours.

  • Ligand Stimulation: Stimulate cells with an EC80 concentration of recombinant CSF1 for 10-15 minutes.

  • Cell Lysis: Immediately place plates on ice, aspirate media, and wash once with ice-cold PBS. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and collect lysate.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer. Separate proteins on an 8-10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-CSF1R (Tyr-809), total CSF1R, phospho-ERK1/2 (Thr202/Tyr204), and total ERK overnight at 4°C.

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash membrane 3x with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Protocol 2: In Vitro Kinase Profiling Assay

This is a specialized service typically performed by contract research organizations (CROs).

  • Objective: To determine the inhibitory activity of Vimseltinib against a broad panel of purified kinases.

  • General Principle: The assay measures the ability of a kinase to phosphorylate a specific substrate. The amount of phosphorylation is quantified, typically via radioactivity (33P-ATP), fluorescence, or luminescence.

  • Methodology Outline:

    • Vimseltinib is serially diluted and added to assay wells.

    • A specific purified kinase is added to each well.

    • The kinase reaction is initiated by adding a substrate and ATP (often radiolabeled).

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is measured.

    • The IC50 value for each kinase is calculated from the dose-response curve.

  • Data Interpretation: Results are typically presented as percent inhibition at a given concentration or as IC50 values. A "hit" is defined as a kinase that is inhibited above a certain threshold (e.g., >50% inhibition at 1 µM). These hits represent potential off-targets that may warrant further investigation.

References

optimizing VER-00158411 incubation time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VER-00158411, a potent inhibitor of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that targets two key serine/threonine kinases in the DNA damage response (DDR) pathway: Chk1 and Chk2.[1][2][3] It exhibits potent inhibitory activity against both kinases, with IC50 values of 4.4 nM for Chk1 and 4.5 nM for Chk2.[1][2][3] By inhibiting Chk1 and Chk2, this compound prevents the cell cycle arrest that is normally initiated in response to DNA damage. This can lead to an accumulation of DNA damage in cancer cells, ultimately triggering apoptosis or mitotic catastrophe.

Q2: What is the recommended starting concentration and incubation time for this compound in cell-based assays?

The optimal concentration and incubation time for this compound will vary depending on the cell line and the specific experimental endpoint. Based on its low nanomolar IC50 values, a starting concentration range of 10 nM to 1 µM is recommended. For incubation time, initial experiments can be conducted over a 24 to 72-hour period. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a powder. For stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO. Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: In which cancer cell lines is this compound likely to be most effective?

Chk1/Chk2 inhibitors like this compound are often more effective in cancer cells with a deficient p53 pathway. These cells are more reliant on the G2/M checkpoint for DNA repair, which is regulated by Chk1 and Chk2. Therefore, cell lines with mutated or deleted p53 may exhibit increased sensitivity to this compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant effect on cell viability at expected concentrations. 1. Cell line is resistant to Chk1/Chk2 inhibition. 2. Suboptimal incubation time. 3. Incorrect drug concentration. 4. Drug degradation.1. Verify the p53 status of your cell line. Consider using a p53-deficient cell line as a positive control. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). 4. Prepare fresh working solutions from a new aliquot of the stock solution.
High variability between replicate experiments. 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of the inhibitor. 3. Variation in incubation conditions.1. Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all wells. 2. Calibrate your pipettes and use filtered tips. 3. Maintain consistent temperature, humidity, and CO2 levels in the incubator.
Unexpected off-target effects observed. 1. The concentration of this compound is too high. 2. The cell line is particularly sensitive to off-target effects.1. Lower the concentration of this compound to a range closer to its IC50 values. 2. Investigate potential off-target effects by consulting literature on Chk1/Chk2 inhibitors or performing relevant assays.
Difficulty in dissolving the compound. 1. Incorrect solvent. 2. Compound has precipitated out of solution.1. Ensure you are using a recommended solvent such as DMSO. 2. Gently warm the solution and vortex to aid dissolution. If precipitation persists, prepare a fresh stock solution.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis for Phospho-Chk1/2
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345), total Chk1, phospho-Chk2 (Thr68), and total Chk2 overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Compound Target(s) IC50 (nM)
This compoundChk14.4[1][2][3]
Chk24.5[1][2][3]

Visualizations

DNA_Damage_Response_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., ds breaks, stalled replication) ATM_ATR ATM / ATR (Sensor Kinases) DNA_Damage->ATM_ATR activates Chk2 Chk2 ATM_ATR->Chk2 phosphorylates Chk1 Chk1 ATM_ATR->Chk1 phosphorylates p53 p53 Chk2->p53 activates Cdc25 Cdc25 (Phosphatase) Chk2->Cdc25 inhibits Chk1->Cdc25 inhibits VER00158411 This compound VER00158411->Chk2 VER00158411->Chk1 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25->Cell_Cycle_Arrest promotes progression (inhibited by Chk1/2) DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair

Caption: DNA Damage Response Pathway Inhibition by this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Culture seed Seed cells in appropriate plates (96-well for viability, 6-well for WB) start->seed treat Treat with this compound (Dose-response & Time-course) seed->treat incubate Incubate for specified duration (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability Assay (e.g., MTS/MTT) incubate->viability western Western Blot (p-Chk1/2, total Chk1/2) incubate->western analyze Data Analysis (IC50, Protein Expression) viability->analyze western->analyze

Caption: General Experimental Workflow for this compound.

References

improving VER-00158411 efficacy in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VER-00158411, a potent inhibitor of Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve the efficacy and reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of both CHK1 and CHK2, which are key serine/threonine kinases in the DNA damage response (DDR) pathway. By inhibiting CHK1 and CHK2, this compound prevents the cell cycle from arresting in response to DNA damage, leading to the accumulation of genomic instability and ultimately inducing cell death, particularly in cancer cells with a compromised G1 checkpoint.

Q2: What are the IC50 values for this compound against CHK1 and CHK2?

A2: this compound is a highly potent inhibitor of both CHK1 and CHK2, with reported IC50 values of 4.4 nM and 4.5 nM, respectively[1].

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the desired working concentration in your cell culture medium or assay buffer. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity.

Q4: How should I store this compound solutions?

A4: The solid form of this compound should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. Protect from light.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no observable effect of this compound 1. Incorrect concentration: The concentration used may be too low to inhibit CHK1/CHK2 effectively in your specific cell line. 2. Cell line resistance: The cell line may have intrinsic resistance mechanisms, such as an intact p53 pathway allowing for efficient G1 arrest and DNA repair. 3. Compound degradation: The compound may have degraded due to improper storage or handling. 4. Insufficient incubation time: The treatment duration may not be long enough to observe a significant effect.1. Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of concentrations around the reported IC50 values (e.g., 1 nM to 1 µM). 2. Use a cell line with a known p53 deficiency or high replication stress, as these are often more sensitive to CHK1/2 inhibition. Consider co-treatment with a DNA-damaging agent to enhance sensitivity. 3. Use a fresh aliquot of this compound and ensure proper storage conditions. 4. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
High background or off-target effects 1. High concentration: Using excessively high concentrations can lead to inhibition of other kinases. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Use the lowest effective concentration determined from your dose-response experiments. 2. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle-only control in your experiments.
Inconsistent results between experiments 1. Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect the cellular response. 2. Inconsistent compound preparation: Variations in the preparation of this compound working solutions.1. Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Unexpected cell cycle arrest 1. Off-target effects: At higher concentrations, some CHK1 inhibitors have been reported to inhibit other kinases like CDK2, which could lead to complex cell cycle effects.1. Titrate the concentration of this compound to a range where it is selective for CHK1/CHK2. 2. Analyze the phosphorylation status of downstream targets of other cell cycle kinases to assess off-target activity.

Quantitative Data Summary

Parameter Value Reference
Target CHK1 / CHK2[1]
IC50 (CHK1) 4.4 nM[1]
IC50 (CHK2) 4.5 nM[1]
Solubility Soluble in DMSO
Storage Solid: -20°C; Solution: -20°C or -80°C

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability. Optimization may be required for specific cell lines and experimental conditions.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only (e.g., DMSO) control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt.

  • If using MTT, add the solubilization solution and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Western Blotting for CHK1 Phosphorylation

This protocol is designed to assess the inhibition of CHK1 activity by measuring the phosphorylation of its downstream targets or its own autophosphorylation status.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-CHK1 (Ser345), anti-CHK1, anti-phospho-Cdc25C (Ser216), anti-Cdc25C)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Procedure:

  • Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired time. It may be beneficial to co-treat with a DNA-damaging agent (e.g., hydroxyurea or etoposide) to induce CHK1 activation.

  • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-CHK1) overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total CHK1 or a housekeeping protein like GAPDH or β-actin.

Visualizations

DNA_Damage_Response cluster_0 DNA Damage cluster_1 Sensor Kinases cluster_2 Transducer Kinases cluster_3 Effector Proteins cluster_4 Cellular Outcomes DNA_Damage DNA Damage (e.g., Double-Strand Breaks, Stalled Replication Forks) ATM ATM DNA_Damage->ATM ATR ATR DNA_Damage->ATR CHK2 CHK2 ATM->CHK2 CHK1 CHK1 ATR->CHK1 p53 p53 CHK2->p53 Cdc25A Cdc25A CHK1->Cdc25A Cdc25C Cdc25C CHK1->Cdc25C Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Cdc25A->Cell_Cycle_Arrest Cdc25C->Cell_Cycle_Arrest VER00158411 This compound VER00158411->CHK2 VER00158411->CHK1

Caption: Simplified DNA Damage Response pathway showing the points of inhibition by this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Outcome Start Start Prepare_Cells Prepare Cells (Seed and Culture) Start->Prepare_Cells Prepare_Compound Prepare this compound (Stock and Working Solutions) Prepare_Cells->Prepare_Compound Treat_Cells Treat Cells with this compound (Dose-response and Time-course) Prepare_Compound->Treat_Cells Cell_Viability Cell Viability Assay (MTS/MTT) Treat_Cells->Cell_Viability Western_Blot Western Blot (p-CHK1, etc.) Treat_Cells->Western_Blot Data_Analysis Data Analysis Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Results Results and Interpretation Data_Analysis->Results Troubleshooting_Logic cluster_0 Initial Checks cluster_1 Troubleshooting Actions cluster_2 Further Investigation Start Experiment Fails to Show Expected Effect Check_Concentration Is Concentration Optimal? Start->Check_Concentration Check_Cell_Line Is Cell Line Appropriate? Start->Check_Cell_Line Check_Compound Is Compound Viable? Start->Check_Compound Dose_Response Perform Dose-Response Check_Concentration->Dose_Response No Select_Sensitive_Line Select p53-deficient or highly proliferative line Check_Cell_Line->Select_Sensitive_Line No Use_Fresh_Aliquot Use Fresh Aliquot Check_Compound->Use_Fresh_Aliquot No Time_Course Perform Time-Course Dose_Response->Time_Course Co_Treatment Consider Co-treatment with DNA Damaging Agent Select_Sensitive_Line->Co_Treatment Use_Fresh_Aliquot->Dose_Response Time_Course->Co_Treatment

References

Technical Support Center: VER-00158411

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of VER-00158411 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2). These kinases are key components of the DNA damage response (DDR) and cell cycle checkpoints.[1][2][3] By inhibiting Chk1 and Chk2, this compound can abrogate cell cycle arrest induced by DNA damage, leading to a phenomenon known as "mitotic catastrophe" and subsequent cell death, particularly in p53-deficient cancer cells.[2][3]

Q2: What are the recommended solvents for dissolving this compound?

For biological experiments, dimethyl sulfoxide (DMSO) is a common and effective solvent for many organic small molecule inhibitors like this compound. It is advisable to use a high-purity, anhydrous grade of DMSO to minimize degradation, as moisture can affect the stability of dissolved compounds.

Q3: What are the recommended storage conditions for this compound stock solutions?

While specific long-term stability data for this compound in solution is not publicly available, general best practices for small molecule inhibitors in DMSO are recommended. Stock solutions should be stored at -20°C or -80°C to maximize stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: How can I prevent precipitation of this compound when diluting it into aqueous solutions for my experiments?

Precipitation can occur when a concentrated DMSO stock solution is diluted directly into an aqueous buffer or cell culture medium. To avoid this, it is recommended to perform serial dilutions of the DMSO stock in DMSO first, to a concentration closer to the final working concentration, before adding it to the aqueous medium. The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5%) and a vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower than expected activity of this compound in experiments. 1. Degradation of the compound in solution. 2. Precipitation of the compound upon dilution. 3. Incorrect concentration of the stock solution. 1. Prepare fresh dilutions from a new aliquot of the frozen stock solution. If the problem persists, prepare a fresh stock solution from powder. Consider performing a stability study (see Experimental Protocols section).2. Observe the solution for any visible precipitate after dilution. Try a lower final concentration or a different dilution method (e.g., serial dilutions in DMSO before adding to the aqueous medium).3. Verify the initial weighing of the compound and the volume of solvent used to prepare the stock solution. If possible, confirm the concentration using an analytical method like HPLC-UV.
Visible precipitate in the stock solution upon thawing. 1. Compound has limited solubility at lower temperatures. 2. Freeze-thaw cycles have affected solubility. 1. Gently warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved before making dilutions.2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.
Variability in results between different experimental days. 1. Inconsistent handling of the compound. 2. Degradation of the stock solution over time. 1. Ensure consistent procedures for thawing, diluting, and adding the compound to your experiments. 2. Use a fresh aliquot for each experiment. If the stock solution is old, consider preparing a new one. It is good practice to qualify a new batch of stock solution against a previously used one.

Quantitative Data on Solution Stability (Illustrative)

As specific stability data for this compound is not publicly available, the following tables are provided as examples to guide researchers in presenting their own stability data. Researchers should perform their own stability studies to determine the stability of this compound under their specific experimental conditions.

Table 1: Illustrative Stability of this compound in DMSO at Different Temperatures

Storage TemperatureTime Point% Remaining (Illustrative)
-80°C1 month>99%
3 months>98%
6 months>97%
-20°C1 month>98%
3 months>95%
6 months>92%
4°C24 hours>99%
1 week~90%
Room Temperature8 hours>95%
24 hours~85%

Table 2: Illustrative Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C

Time Point% Remaining (Illustrative)
0 hours100%
2 hours>98%
6 hours~90%
24 hours~70%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or cryovials

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound powder using an analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a compound.

  • Objective: To assess the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

  • Materials:

    • This compound solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)

    • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

    • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • HPLC system with a UV detector

    • Photostability chamber

    • Oven

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Analyze samples at different time points.

    • Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Place the this compound solution in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Photolytic Degradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that in the control sample.

Visualizations

G cluster_0 DNA Damage cluster_1 Checkpoint Activation cluster_2 Cell Cycle Progression DNA Damage DNA Damage ATM ATM DNA Damage->ATM DSBs ATR ATR DNA Damage->ATR SSBs/Stalled Forks Chk2 Chk2 ATM->Chk2 Activates Chk1 Chk1 ATR->Chk1 Activates Cdc25A Cdc25A Chk2->Cdc25A Inhibits Chk1->Cdc25A Inhibits Cdc25C Cdc25C Chk1->Cdc25C Inhibits VER00158411 This compound VER00158411->Chk2 Inhibits VER00158411->Chk1 Inhibits G1/S Transition G1/S Transition Cdc25A->G1/S Transition Promotes G2/M Transition G2/M Transition Cdc25C->G2/M Transition Promotes Cell Cycle Arrest Cell Cycle Arrest G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare 1 mg/mL this compound solution B Acid Hydrolysis (0.1 N HCl, 60°C) A->B C Base Hydrolysis (0.1 N NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (80°C) A->E F Photolytic Stress (ICH Q1B) A->F G Analyze by HPLC-UV at T=0, 8, 24, 48h B->G C->G D->G E->G F->G H Calculate % Degradation G->H

References

Technical Support Center: Troubleshooting VER-00158411 Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during Western Blot experiments using VER-00158411.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: No Signal or a Weak Signal

Question: I am not observing any bands, or the signal from my target protein is faint. What are the potential causes and solutions?

Answer: A lack of or a weak signal can stem from various factors, including issues with the protein sample, antibody concentrations, or the detection process. A systematic approach to troubleshooting this issue is outlined below.

Troubleshooting Logic: Addressing No or Weak Signal

NoSignalWorkflow cluster_Sample Protein & Transfer Integrity cluster_Antibody Antibody Optimization cluster_Detection Detection & Substrate Start Start: No or Weak Signal Protein_Check Verify Protein Loading & Integrity - Run Ponceau S or Coomassie stain. - Ensure sample has not degraded. Start->Protein_Check Transfer_Check Confirm Transfer Efficiency - Check for air bubbles. - Optimize transfer time/voltage. Protein_Check->Transfer_Check If protein is intact Primary_Ab Primary Antibody Issues - Increase concentration or incubation time. - Ensure compatibility with target species. Transfer_Check->Primary_Ab If transfer is successful Secondary_Ab Secondary Antibody Issues - Confirm compatibility with primary Ab. - Use a fresh dilution. Primary_Ab->Secondary_Ab Substrate_Check Verify Substrate Activity - Use fresh, unexpired substrate. - Ensure sufficient incubation time. Secondary_Ab->Substrate_Check If antibodies are appropriate Imaging_Check Adjust Imaging Parameters - Increase exposure time. Substrate_Check->Imaging_Check

Caption: A step-by-step workflow for diagnosing the cause of no or weak signal in a Western Blot.

Potential Causes and Solutions for No/Weak Signal

Potential Cause Recommended Solution
Protein & Transfer
Low Target Protein AbundanceIncrease the amount of protein loaded per well (20-50 µg for lysates).[1] Consider enriching the target protein via immunoprecipitation.[2]
Inefficient Protein TransferConfirm successful transfer by staining the membrane with Ponceau S.[3][4][5] For low molecular weight proteins, consider using a membrane with a smaller pore size.[6] For high molecular weight proteins, ensure adequate transfer time.[2]
Protein DegradationAlways add protease inhibitors to your lysis buffer and keep samples on ice.[7][8]
Antibodies
Primary Antibody Concentration Too LowIncrease the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).
Incompatible Primary AntibodyEnsure the primary antibody is validated for the species of your sample.[4] Run a positive control to confirm antibody specificity.
Secondary Antibody IssuesConfirm the secondary antibody is compatible with the primary antibody's host species. Avoid using sodium azide with HRP-conjugated antibodies as it is an inhibitor.[4]
Detection
Inactive SubstrateEnsure the ECL substrate is not expired and has been stored correctly.[4]
Insufficient ExposureIncrease the exposure time during imaging to detect faint signals.[1][9]
Issue 2: High Background

Question: My Western Blot shows a high background, which obscures the specific bands. How can I resolve this?

Answer: High background is often a result of inadequate blocking, excessive antibody concentrations, or insufficient washing.

Troubleshooting Logic: Reducing High Background

HighBackgroundWorkflow cluster_BlockingWashing Blocking and Washing Steps cluster_AntibodyBg Antibody Concentration cluster_MembraneHandling Membrane Care Start Start: High Background Blocking_Check Optimize Blocking - Increase blocking time (1-2 hours). - Try a different blocking agent (e.g., BSA, non-fat milk). Start->Blocking_Check Washing_Check Improve Washing - Increase number and duration of washes. - Add a detergent like Tween-20 to the wash buffer. Blocking_Check->Washing_Check Primary_Ab_Bg Reduce Primary Antibody Concentration - Perform a titration to find the optimal dilution. Washing_Check->Primary_Ab_Bg If background persists Secondary_Ab_Bg Reduce Secondary Antibody Concentration - Run a secondary-only control to check for non-specific binding. Primary_Ab_Bg->Secondary_Ab_Bg Membrane_Check Prevent Membrane from Drying - Ensure the membrane is always submerged in buffer. Secondary_Ab_Bg->Membrane_Check If still high

Caption: A workflow designed to systematically troubleshoot and reduce high background in Western Blots.

Potential Causes and Solutions for High Background

Potential Cause Recommended Solution
Blocking & Washing
Insufficient BlockingIncrease the blocking time to at least 1 hour at room temperature or overnight at 4°C.[9] You can also try increasing the concentration of the blocking agent.[7]
Inadequate WashingIncrease the number and duration of wash steps after antibody incubations.[3][9] Adding a detergent like 0.05% Tween-20 to the wash buffer can also help.[9]
Antibody Concentration
Antibody Concentration Too HighReduce the concentration of the primary and/or secondary antibodies.[3][10]
Non-specific Secondary Antibody BindingRun a control with only the secondary antibody to see if it binds non-specifically.[7] Consider using a pre-adsorbed secondary antibody.[7]
Membrane Handling
Membrane Dried OutEnsure the membrane does not dry out at any point during the procedure.[10][11]
Contaminated Buffers or EquipmentUse freshly made buffers and ensure that all equipment is clean.[11]
Issue 3: Non-Specific Bands

Question: I am observing multiple bands in addition to my protein of interest. What could be the reason?

Answer: Non-specific bands can appear due to several reasons, such as the primary antibody cross-reacting with other proteins, protein degradation, or procedural issues.

Troubleshooting Logic: Eliminating Non-Specific Bands

NonSpecificBandsWorkflow cluster_AntibodySample Antibody and Sample Integrity cluster_Procedural Experimental Procedure cluster_ProteinCharacteristics Inherent Protein Properties Start Start: Non-Specific Bands Primary_Ab_NS Optimize Primary Antibody - Decrease concentration. - Test a different antibody if non-specificity persists. Start->Primary_Ab_NS Sample_Integrity Check for Protein Degradation - Add protease inhibitors to fresh samples. Primary_Ab_NS->Sample_Integrity Blocking_NS Enhance Blocking - Increase blocking time or change blocking agent. Sample_Integrity->Blocking_NS If sample is intact Washing_NS Increase Washing Stringency - Increase wash duration and number of washes. Blocking_NS->Washing_NS Protein_Variants Consider Protein Isoforms - Check for splice variants or post-translational modifications. Washing_NS->Protein_Variants If bands persist

Caption: A systematic approach to identifying and eliminating the causes of non-specific bands in Western Blotting.

Potential Causes and Solutions for Non-Specific Bands

Potential Cause Recommended Solution
Antibody & Sample
Primary Antibody Concentration Too HighDecrease the concentration of the primary antibody.[8][12]
Protein DegradationPrepare fresh samples and always include protease inhibitors in the lysis buffer.[13][8]
Too Much Protein LoadedOverloading the gel with too much protein can lead to non-specific bands.[3] Try loading less protein.[13]
Procedural
Incomplete BlockingIncomplete blocking can lead to non-specific antibody binding.[12] Optimize your blocking conditions by increasing the time or changing the blocking agent.[3]
Insufficient WashingIncrease the number and duration of your wash steps to remove unbound antibodies.[3]
Protein Characteristics
Splice Variants or PTMsYour target protein may have different isoforms or post-translational modifications that result in bands of different sizes.[13]

Experimental Protocols

Standard Western Blot Protocol
  • Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane. Verify the transfer efficiency using Ponceau S staining.[3]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for at least 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at the recommended dilution, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13]

  • Secondary Antibody Incubation: Incubate the membrane with a compatible HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (three times for 5-10 minutes each with TBST).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

References

VER-00158411 cell line specific effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the novel checkpoint kinase 1 (CHK1) and CHK2 inhibitor, VER-00158411. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of both CHK1 and CHK2 with IC50 values of 4.4 nM and 4.5 nM, respectively.[1] Its primary mechanism of action involves the induction of DNA damage and subsequent cell death, particularly in cells undergoing DNA synthesis (S-phase).[2][3] By inhibiting CHK1, this compound disrupts the DNA damage response (DDR) pathway, leading to replication stress and the accumulation of DNA double-strand breaks.[2][4]

Q2: In which phase of the cell cycle does this compound exert its effects?

A2: The cytotoxic effects of this compound are most prominent in the S-phase of the cell cycle.[2] The induction of γH2AX, a marker of DNA double-strand breaks, is restricted to cells actively undergoing DNA synthesis.[2][3]

Q3: What are the known downstream effects of this compound treatment?

A3: Treatment with this compound leads to the activation of the ATR/ATM/DNA-PKcs DNA damage response pathways.[2][3] A key downstream marker of this compound activity is the phosphorylation of H2AX (γH2AX).[2] In some cell lines, such as U2OS, this compound treatment has been shown to cause a more than 400-fold increase in the mRNA of BCL2A1, a pro-survival BCL2 family member, though this effect was not observed in HT29 cells.[4][5] Ultimately, sustained inhibition of CHK1 by this compound can lead to apoptosis, mitotic slippage, and permanent cell cycle arrest.[2][3]

Q4: Are there known mechanisms of resistance to this compound?

A4: While specific resistance mechanisms to this compound are not yet fully elucidated, potential mechanisms could involve alterations in the DNA damage response pathway or upregulation of pro-survival proteins. For example, the induction of BFL1 (encoded by the BCL2A1 gene) in U2OS cells appears to be a cellular attempt to counteract the apoptotic effects of the drug.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low cytotoxicity observed Insufficient concentration of this compound.Determine the optimal concentration for your cell line using a dose-response curve. Complete and sustained inhibition of CHK1 is necessary for a robust response.[2]
Cell line is resistant or less sensitive.Not all cell lines are equally sensitive. Consider testing a panel of cell lines. Sensitivity may be linked to the baseline level of replication stress.
Short incubation time.This compound induces a time-dependent increase in DNA damage.[2] Extend the incubation period (e.g., 24, 48, 72 hours).
High variability between replicates Inconsistent cell seeding density.Ensure a uniform single-cell suspension and accurate cell counting before seeding.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or ensure proper humidification in the incubator to minimize evaporation.
Compound precipitation.Check the solubility of this compound in your culture medium. Prepare fresh dilutions for each experiment.
Unexpected cell cycle arrest profile Sub-optimal concentration of this compound.A low concentration may induce cell cycle arrest without significant apoptosis. Perform a dose-response experiment and analyze the cell cycle at multiple concentrations.
Timing of analysis.The effects on the cell cycle can be dynamic. Perform a time-course experiment to capture the peak effect.
Difficulty detecting apoptosis Apoptosis assay is not sensitive enough.Use a sensitive and early marker of apoptosis, such as Annexin V staining.
Incorrect timing of the assay.Apoptosis is a late event. Analyze at later time points (e.g., 48-72 hours) after treatment.
Cell line undergoes a different form of cell death.Consider assays for other cell death mechanisms, such as necrosis or autophagy, if apoptosis is not observed.

Quantitative Data

Table 1: Potency of this compound in HT29 and U2OS Cell Lines

Parameter HT29 U2OS
pS296 IC50 0.12 µM0.039 µM
pS296 IC90 0.77 µM0.59 µM
γH2AX EC50 0.77 µM0.79 µM
Data from: Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase.[2]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 2 hours at -20°C.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • PI Staining: Add Propidium Iodide (50 µg/mL) and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Visualizations

VER_00158411_Pathway VER_00158411 This compound CHK1 CHK1 VER_00158411->CHK1 Inhibits Replication_Stress Replication Stress CHK1->Replication_Stress Suppresses DNA_Damage DNA Damage (Double-Strand Breaks) Replication_Stress->DNA_Damage ATR_ATM_DNAPKcs ATR/ATM/DNA-PKcs Activation DNA_Damage->ATR_ATM_DNAPKcs Cell_Cycle_Arrest Permanent Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Mitotic_Slippage Mitotic Slippage DNA_Damage->Mitotic_Slippage gH2AX γH2AX (p-H2AX) ATR_ATM_DNAPKcs->gH2AX

Caption: Signaling pathway of this compound inducing DNA damage and cell death.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (e.g., HT29, U2OS) Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Data_Analysis Data Interpretation (IC50, % Apoptosis, Cell Cycle Distribution) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: General experimental workflow for characterizing this compound effects.

References

how to prevent VER-00158411 degradation

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the compound "VER-00158411" is not available in publicly accessible resources.

Extensive searches for a chemical compound with the identifier "this compound" have not yielded any specific information. There are no publicly available datasheets, scientific publications, or supplier information that would allow for the creation of a detailed technical support center as requested.

The provided identifier does not correspond to a known research chemical, drug candidate, or any other substance for which degradation pathways, handling protocols, or signaling pathway interactions have been documented.

Therefore, it is not possible to provide troubleshooting guides, FAQs, experimental protocols, or visualizations related to the prevention of "this compound" degradation.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

  • Verify the Compound Identifier: Please double-check the identifier "this compound" for any potential typographical errors. Small variations in naming conventions can significantly alter search results.

  • Consult Internal Documentation: If this compound was synthesized in-house or obtained from a collaborator, please refer to your internal documentation, lab notebooks, or contact the source for information regarding its chemical structure, properties, and recommended handling and storage procedures.

  • Contact the Supplier: If "this compound" was purchased from a commercial or non-commercial supplier, please contact their technical support department directly. They should be able to provide a comprehensive datasheet, stability information, and guidance on preventing degradation.

Without foundational information about the nature of "this compound," any advice on preventing its degradation would be speculative and potentially inaccurate. For assistance with a known compound, please provide a correct and verifiable identifier.

Validation & Comparative

A Comparative-Analysis of VER-00158411 and Other Leading CHK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of VER-00158411 against other prominent Checkpoint Kinase 1 (CHK1) inhibitors. This document summarizes key performance data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and workflows to provide a comprehensive overview for drug development and research applications.

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. It plays a central role in orchestrating cell cycle arrest to allow for DNA repair, thereby preventing cells with damaged DNA from entering mitosis. Due to the reliance of many cancer cells on the CHK1-mediated checkpoint for survival, particularly in the context of increased replicative stress or in combination with DNA-damaging agents, CHK1 has emerged as a promising target for cancer therapy. This guide focuses on this compound and compares its performance with other well-characterized CHK1 inhibitors: Prexasertib (LY2606368), GDC-0575 (ARRY-575), SRA737 (CCT245737), and MK-8776 (SCH 900776).

Performance Comparison of CHK1 Inhibitors

The following table summarizes the in vitro potency of this compound and other selected CHK1 inhibitors against CHK1 and other relevant kinases. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

InhibitorTargetIC50 (nM)Selectivity Profile
This compound CHK1 4.4 Also inhibits CHK2 with a similar potency (IC50 = 4.5 nM)[1][2].
CHK2 4.5
Prexasertib (LY2606368)CHK11Potent inhibitor of both CHK1 and CHK2 (IC50 = 8 nM)[3]. Also inhibits RSK1 (IC50 = 9 nM)[3].
CHK28[3]
GDC-0575 (ARRY-575)CHK11.2[4]Highly selective for CHK1[5][4].
SRA737 (CCT245737)CHK11.3 - 1.4[6][7][8]Highly selective for CHK1, with >1,000-fold selectivity over CHK2 and CDK1[6][7][9][8].
CHK22440 - 9030
CDK19030
MK-8776 (SCH 900776)CHK13[10][11][12]Selective for CHK1, with 500-fold selectivity over CHK2 and 50-fold over CDK2[8][10][12].
CHK21500[8]
CDK2160[8]

Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function, the following diagrams illustrate the CHK1 signaling pathway and a general experimental workflow for evaluating CHK1 inhibitors.

CHK1_Signaling_Pathway cluster_dna_damage DNA Damage / Replication Stress cluster_upstream Upstream Kinases cluster_chk1 CHK1 Activation cluster_downstream Downstream Effectors & Cell Cycle Arrest cluster_outcome Cellular Outcome DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates ATM ATM DNA Damage->ATM activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates (Ser345) ATM->CHK1 phosphorylates & activates (Ser317) Cdc25A Cdc25A CHK1->Cdc25A inhibits Cdc25C Cdc25C CHK1->Cdc25C inhibits Wee1 Wee1 CHK1->Wee1 activates p53 p53 CHK1->p53 stabilizes CHK1_inhibitors This compound & Other CHK1 Inhibitors CHK1_inhibitors->CHK1 inhibits Cell Cycle Arrest Cell Cycle Arrest Cdc25A->Cell Cycle Arrest Cdc25C->Cell Cycle Arrest Wee1->Cell Cycle Arrest p53->Cell Cycle Arrest DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead_optimization Lead Optimization & Candidate Selection biochemical_assay Biochemical Assay (e.g., In Vitro Kinase Assay) cell_based_assays Cell-Based Assays biochemical_assay->cell_based_assays Potent & Selective Inhibitors cell_viability Cell Viability/Proliferation (e.g., MTT Assay) cell_based_assays->cell_viability target_engagement Target Engagement (e.g., pCHK1 Western Blot) cell_based_assays->target_engagement dna_damage DNA Damage Assessment (e.g., γH2AX Staining) cell_based_assays->dna_damage xenograft_models Xenograft Models cell_viability->xenograft_models Active in Cellular Models target_engagement->xenograft_models dna_damage->xenograft_models efficacy_studies Efficacy Studies (Tumor Growth Inhibition) xenograft_models->efficacy_studies pk_pd_studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies xenograft_models->pk_pd_studies lead_optimization Lead Optimization efficacy_studies->lead_optimization pk_pd_studies->lead_optimization candidate_selection Candidate Selection lead_optimization->candidate_selection

References

comparing VER-00158411 and Prexasertib

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the CHK1/CHK2 Inhibitors: VER-00158411 and Prexasertib

For researchers and drug development professionals, the selection of a suitable checkpoint kinase inhibitor is a critical decision in the design of pre-clinical and clinical studies. This guide provides a comprehensive comparison of two prominent CHK1/CHK2 inhibitors, this compound (also known as V158411) and Prexasertib (LY2606368), based on available experimental data.

Mechanism of Action

Both this compound and Prexasertib are ATP-competitive inhibitors of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2][3] These kinases are crucial components of the DNA damage response (DDR) pathway, which, when activated, leads to cell cycle arrest to allow for DNA repair. By inhibiting CHK1 and CHK2, these compounds prevent cancer cells from arresting their cell cycle in response to DNA damage, leading to an accumulation of genomic instability and ultimately, apoptotic cell death.[3][4] This mechanism of action makes them attractive as monotherapies in cancers with high endogenous replication stress or in combination with DNA-damaging chemotherapeutic agents.

Signaling Pathway

The inhibition of CHK1 and CHK2 by this compound and Prexasertib disrupts the DNA damage response pathway. Upon DNA damage, sensor proteins like ATR and ATM are activated, which in turn phosphorylate and activate CHK1 and CHK2. Activated CHK1/CHK2 then phosphorylate downstream effectors such as the CDC25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest. By blocking CHK1/CHK2, these inhibitors allow CDC25 to remain active, leading to premature cell cycle progression despite the presence of DNA damage.

CHK1_CHK2_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of Inhibitors DNA_Damage DNA Damage ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM CHK1_CHK2 CHK1/CHK2 Activation ATR_ATM->CHK1_CHK2 CDC25 CDC25 Phosphatases CHK1_CHK2->CDC25 inhibition Uncontrolled_Progression Uncontrolled Cell Cycle Progression CHK1_CHK2->Uncontrolled_Progression CDK CDK Activation CDC25->CDK Cell_Cycle_Arrest Cell Cycle Arrest CDK->Cell_Cycle_Arrest inhibition DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Inhibitor This compound or Prexasertib Inhibitor->CHK1_CHK2 inhibition Apoptosis Apoptosis Uncontrolled_Progression->Apoptosis

Caption: Simplified signaling pathway of CHK1/CHK2 inhibition.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Prexasertib.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTargetIC50 (nM)Ki (nM)Reference
This compound CHK14.4-[5]
CHK24.5-[5]
Prexasertib CHK1<10.9[6]
CHK28-[6]
Table 2: In Vitro Cellular Activity (IC50 values in cancer cell lines)
CompoundCell LineCancer TypeIC50 (nM)Reference
This compound HT29Colon CancerEC50 for γH2AX induction: 770[7]
U2OSOsteosarcomaEC50 for γH2AX induction: 790[7]
Prexasertib BV-173B-cell Acute Lymphoblastic Leukemia6.33[8]
REHB-cell Acute Lymphoblastic Leukemia96.7[8]
Ovarian Cancer Cell Lines (panel)Ovarian Cancer1 - 10[2]
JHOS2Ovarian Cancer8400[2]
HGSOC Cell Lines (panel)Ovarian Cancer6 - 49[9]
Table 3: Preclinical In Vivo Efficacy
CompoundCancer ModelDosingOutcomeReference
This compound Human colon tumor xenograftsIn combination with irinotecanPotentiated anti-tumor activity of irinotecan without additional systemic toxicity.[3][10]
Prexasertib Neuroblastoma xenograftsMonotherapyRapid tumor regression.[11]
High-Grade Serous Ovarian Cancer PDX modelsMonotherapyDemonstrated anti-tumor activity across 14 PDX models.[1]
MDA-MB-231 orthotopic xenograft (TNBC)Monotherapy83.3% tumor growth inhibition.[4]
Table 4: Pharmacokinetic Parameters in Mice
CompoundParameterValueDosingReference
This compound Plasma Half-lifeReasonably long10 mg/kg IV[12]
Tumor AccumulationDetected at high levels with a long elimination half-lifeNot specified[3]
Prexasertib Cmax1015 µg/L10 mg/kg SC[13]
Terminal Half-life4.5 hours10 mg/kg SC[13]
AUC1773 µg*hr/L10 mg/kg SC[13]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

In Vitro Cell Viability Assay (for Prexasertib)

This protocol is based on studies evaluating Prexasertib's effect on cancer cell lines.[2][8]

Cell_Viability_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Add_Inhibitor Add increasing concentrations of Prexasertib Seed_Cells->Add_Inhibitor Incubate Incubate for 24-72 hours Add_Inhibitor->Incubate Add_Reagent Add CellTiter-Glo Reagent Incubate->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 values Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End Western_Blot_Workflow Start Start Cell_Treatment Treat cells with inhibitor Start->Cell_Treatment Cell_Lysis Lyse cells and collect protein Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block the membrane Transfer->Blocking Primary_Antibody Incubate with primary antibody (e.g., anti-γH2AX) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal using chemiluminescence Secondary_Antibody->Detection End End Detection->End

References

VER-00158411: A Comparative Guide to a Potent CHK1/CHK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2) inhibitor, VER-00158411. Its performance is evaluated against other well-characterized CHK1 inhibitors that have entered clinical development: MK-8776, SRA737 (CCT245737), and LY2606368 (Prexasertib). This comparison focuses on the selectivity profile, supported by available experimental data.

Introduction to CHK1 Inhibition

Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Upon DNA damage, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair. In many cancer cells with a defective G1 checkpoint, reliance on the S and G2/M checkpoints, which are regulated by CHK1, is increased. Therefore, inhibiting CHK1 can selectively sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in tumors with high replicative stress.

This compound: A Dual CHK1/CHK2 Inhibitor

This compound is a potent, ATP-competitive inhibitor of both CHK1 and CHK2. In biochemical assays, it demonstrates low nanomolar potency against both kinases.

Comparative Selectivity Profile

A crucial aspect of a kinase inhibitor's utility and safety profile is its selectivity across the kinome. The following tables summarize the available data for this compound and its comparators.

Table 1: In Vitro Kinase Inhibition Profile

CompoundCHK1 IC50 (nM)CHK2 IC50 (nM)CDK1 IC50 (nM)Other Notable Off-Targets (IC50 < 100 nM)
This compound 4.4[1]4.5[1]>10,000Data not publicly available
MK-8776 31500160CDK2
SRA737 1.3[2]90301260-2440ERK8 (130 nM), PKD1 (298 nM), RSK1 (362 nM), RSK2 (361 nM)[2]
LY2606368 <1 (Ki = 0.9)[3]8[3][4]-RSK1 (9 nM), MELK (38 nM), SIK (42 nM), BRSK2 (48 nM), ARK5 (64 nM)[3]

Note: A comprehensive, broad-panel kinase selectivity screen for this compound is not publicly available at the time of this publication. The comparison is therefore limited to the available data.

Table 2: Cellular Inhibition Profile

CompoundCellular CHK1 Inhibition IC50 (nM)Cellular CHK2 Inhibition IC50 (nM)
This compound 48 (pChk1 S296)904 (pChk2 S516)
MK-8776 ~100-300~10,000-30,000
SRA737 30-220>10,000
LY2606368 <31<31

Signaling Pathway and Experimental Workflow

To understand the context of this compound's activity, the following diagrams illustrate the CHK1 signaling pathway and a general workflow for determining kinase inhibitor potency.

CHK1_Signaling_Pathway cluster_upstream DNA Damage Sensing cluster_downstream Cell Cycle Regulation DNA Damage DNA Damage ATR ATR DNA Damage->ATR ATM ATM DNA Damage->ATM CHK1 CHK1 ATR->CHK1 p CHK2 CHK2 ATM->CHK2 p CDC25A CDC25A CHK1->CDC25A p (inhibition) CDC25C CDC25C CHK1->CDC25C p (inhibition) CHK2->CDC25A p (inhibition) CDK2_CyclinE CDK2/Cyclin E CDC25A->CDK2_CyclinE de-p (activation) CDK1_CyclinB CDK1/Cyclin B CDC25C->CDK1_CyclinB de-p (activation) Cell Cycle Arrest Cell Cycle Arrest CDK1_CyclinB->Cell Cycle Arrest G2/M transition CDK2_CyclinE->Cell Cycle Arrest S-phase progression

Caption: Simplified CHK1/CHK2 signaling pathway in response to DNA damage.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant Kinase Recombinant Kinase Incubation Incubation Recombinant Kinase->Incubation Kinase Substrate Kinase Substrate Kinase Substrate->Incubation ATP ATP ATP->Incubation Test Inhibitor Test Inhibitor Test Inhibitor->Incubation Assay Buffer Assay Buffer Assay Buffer->Incubation Signal Measurement Signal Measurement Incubation->Signal Measurement Data Analysis Data Analysis Signal Measurement->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: General experimental workflow for determining kinase inhibitor IC50 values.

Experimental Protocols

The following are generalized protocols for biochemical kinase assays used to determine the potency of CHK1 inhibitors. Specific parameters may vary between studies.

General Radiometric Kinase Assay (e.g., for MK-8776)

This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide.

  • Reaction Setup: Reactions are typically performed in a 96-well plate. Each reaction well contains the recombinant CHK1 enzyme, a biotinylated substrate peptide (e.g., a peptide derived from CDC25C, known as CHKtide), and the test inhibitor at various concentrations in a kinase buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

  • Initiation: The kinase reaction is initiated by the addition of a solution containing ATP and [γ-³³P]ATP. The final ATP concentration is often kept near the Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 2 hours) at room temperature.

  • Termination and Detection: The reaction is stopped by the addition of a stop solution containing a high concentration of salt and EDTA. The biotinylated substrate is then captured on a streptavidin-coated scintillant-proximity assay (SPA) bead or filter plate. The radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

General Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.

  • Reaction Setup: Similar to the radiometric assay, the reaction is set up in a multi-well plate with the kinase, substrate, ATP, and inhibitor.

  • Kinase Reaction: The reaction is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

  • Signal Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated from the dose-response curves.

Discussion

This compound is a highly potent inhibitor of both CHK1 and CHK2 in biochemical assays. This dual activity contrasts with inhibitors like MK-8776 and SRA737, which show significant selectivity for CHK1 over CHK2 in vitro. LY2606368, similar to this compound, also inhibits both CHK1 and CHK2 with high potency.

The high selectivity of this compound for CHK1/2 over CDK1 is a favorable characteristic, as off-target inhibition of CDKs can lead to different cellular phenotypes and toxicities. However, without a comprehensive kinome-wide selectivity profile, it is challenging to fully assess the potential for off-target effects and compare it directly with SRA737 and LY2606368, for which broader screening data is available.

In cellular assays, the potency of this compound against CHK1 is reduced compared to its biochemical potency, a common observation for many kinase inhibitors due to factors like cell permeability and intracellular ATP concentrations. Notably, the cellular selectivity for CHK1 over CHK2 is approximately 19-fold, which is more pronounced than its biochemical profile.

Conclusion

This compound is a potent dual inhibitor of CHK1 and CHK2 with high selectivity against CDK1. Its in vitro potency is comparable to other leading CHK1 inhibitors. For a more complete understanding of its therapeutic potential and to enable a more direct comparison with other clinical candidates, a comprehensive kinase selectivity profile is necessary. Researchers using this compound should consider its dual activity on CHK1 and CHK2 in their experimental design and interpretation of results.

References

Unveiling the Cellular Impact: A Comparative Analysis of HSP70 Inhibition by VER-155008 and Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise consequences of inhibiting the 70-kilodalton heat shock protein (HSP70) family is critical for advancing therapeutic strategies, particularly in oncology. This guide provides a comprehensive comparison of two primary methodologies used to probe HSP70 function: the small molecule inhibitor VER-155008 and genetic knockout models of HSP70/Hsc70.

VER-155008 is an ATP-competitive inhibitor that targets the nucleotide-binding domain of HSP70, effectively blocking its chaperone activity.[1] In contrast, knockout models involve the genetic deletion of one or more genes encoding for HSP70 family members, such as the stress-inducible Hsp70 (encoded by Hspa1a/b genes) or the constitutively expressed Heat shock cognate 70 (Hsc70, encoded by the Hspa8 gene), leading to a complete loss of the target protein. Both approaches offer unique insights into the multifaceted roles of HSP70 in cellular homeostasis, protein folding, and stress response.

Quantitative Comparison of Cellular Effects

The following table summarizes the key quantitative findings from studies utilizing VER-155008 and HSP70/Hsc70 knockout models, offering a side-by-side view of their impact on cancer cell viability and other cellular processes.

ParameterVER-155008Hsp70/Hsc70 Knockout ModelReference
Cancer Cell Cytotoxicity Preferentially cytotoxic to cancer cells over normal cells.Silencing of the gene encoding HSP70-1 (HSPA1A) is cytotoxic to transformed but not normal cells.[2][3]
Effect on HSP90 Client Proteins Reduces the levels of HSP90 client proteins such as CDK4, C-RAF, and HER2.[3]Not directly reported in the provided search results.[3]
Autophagy Inhibition Inhibits autophagy in cancer cells.[2][3]Not directly reported in the provided search results.[2][3]
Cell Cycle Arrest Does not induce G2/M arrest.[2]Not directly reported in the provided search results.[2]
Cardiac Function (in vivo) Not applicable (small molecule inhibitor studied in cell culture).Hsp70-KO mice develop cardiac hypertrophy and show impaired contractile function.[4][4]
Protein Degradation (Hsc70 specific) Not applicable.Knockdown of Hsc70 slows the degradation of both wild-type and mutant cardiac myosin binding protein C (MYBPC3).[5][5]

Experimental Methodologies

A clear understanding of the experimental protocols is crucial for interpreting the presented data and for designing future studies.

In Vitro Analysis of HSP70 Inhibition with VER-155008

Cell Viability Assays (MTT Assay):

  • Cancer cell lines (e.g., H1299, A375) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of VER-155008 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to the control.

Western Blot Analysis of HSP90 Client Proteins:

  • Cells are treated with VER-155008 as described above.

  • Whole-cell lysates are prepared, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for HSP90 client proteins (e.g., CDK4, C-RAF, HER2) and a loading control (e.g., β-actin).

  • Following incubation with a secondary antibody, the protein bands are visualized using an appropriate detection system.

Generation and Analysis of Hsp70 Knockout Mice

Generation of Knockout Mice:

  • Targeting vectors are designed to delete the Hspa1a and Hspa1b genes.

  • These vectors are introduced into embryonic stem (ES) cells.

  • ES cells with the desired genetic modification are selected and injected into blastocysts.

  • The blastocysts are implanted into pseudopregnant female mice to generate chimeric offspring.

  • Chimeric mice are bred to establish a colony of homozygous Hsp70 knockout (Hsp70-KO) mice.[4]

Cardiac Function Analysis in Knockout Mice:

  • Echocardiography: Transthoracic echocardiography is performed on anesthetized mice to assess cardiac dimensions and function, including left ventricular wall thickness and fractional shortening.

  • Cardiomyocyte Isolation and Calcium Transients: Individual cardiomyocytes are isolated from the hearts of wild-type and Hsp70-KO mice. Intracellular calcium transients are measured using fluorescent calcium indicators to assess calcium handling properties.[4]

  • Ischemia/Reperfusion Injury Model: Isolated hearts are subjected to a period of ischemia followed by reperfusion to assess their susceptibility to injury, a key function of HSP70.[4]

Visualizing the Pathways and Workflows

To further clarify the mechanisms and experimental approaches, the following diagrams have been generated.

cluster_0 HSP70 Chaperone Cycle & Inhibition ATP ATP HSP70 HSP70 ATP->HSP70 Binds ADP ADP HSP70->ADP Hydrolysis Substrate Unfolded Substrate HSP70->Substrate Binds Folded_Substrate Folded Substrate Substrate->Folded_Substrate Folding VER155008 VER-155008 VER155008->HSP70 Inhibits ATP binding

Caption: Mechanism of VER-155008 inhibition of the HSP70 chaperone cycle.

cluster_1 Hsp70 Knockout Mouse Generation Workflow ES_Cells Embryonic Stem (ES) Cells Modified_ES Genetically Modified ES Cells ES_Cells->Modified_ES Targeting_Vector Hsp70 Targeting Vector Targeting_Vector->ES_Cells Blastocyst Blastocyst Injection Modified_ES->Blastocyst Chimeric_Mouse Chimeric Mouse Blastocyst->Chimeric_Mouse Breeding Breeding Chimeric_Mouse->Breeding KO_Mouse Hsp70 Knockout Mouse Breeding->KO_Mouse

Caption: Workflow for generating Hsp70 knockout mice.

cluster_2 Logical Comparison of Models VER155008 VER-155008 (Pharmacological Inhibition) Target HSP70 Family Proteins VER155008->Target Inhibits Function KO_Model Knockout Model (Genetic Deletion) KO_Model->Target Abolishes Expression Outcome Cellular Phenotype Target->Outcome

Caption: Logical relationship between VER-155008 and knockout models.

Conclusion

Both the small molecule inhibitor VER-155008 and Hsp70/Hsc70 knockout models serve as powerful tools for dissecting the roles of the HSP70 chaperone machinery. VER-155008 offers the advantage of temporal control over HSP70 inhibition and has demonstrated preferential cytotoxicity towards cancer cells.[3] Knockout models, on the other hand, provide a "cleaner" system for studying the long-term consequences of complete protein loss, as evidenced by the cardiac phenotype observed in Hsp70-KO mice.[4] The choice between these models will ultimately depend on the specific research question. For drug development and studies requiring acute inhibition, VER-155008 is a valuable tool. For investigating the fundamental biological roles of HSP70 family members during development and in response to chronic stress, knockout models are indispensable. A combined approach, where findings from knockout studies are validated with specific inhibitors, can provide a more complete and nuanced understanding of HSP70 biology.

References

A Comparative Guide to the Cross-Reactivity of the HSP70 Inhibitor VER-155008

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the HSP70 inhibitor VER-155008 with other notable HSP70 inhibitors, focusing on their cross-reactivity and selectivity profiles. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.

Executive Summary

VER-155008 is a potent ATP-competitive inhibitor of the Heat Shock Protein 70 (HSP70) family of molecular chaperones. While it exhibits high affinity for HSP70, it also shows activity against other HSP70 isoforms, such as HSC70 and GRP78. This guide compares the cross-reactivity profile of VER-155008 with two other well-characterized HSP70 inhibitors, MKT-077 and 2-phenylethynesulfonamide (PES-Cl), which employ different mechanisms of action. Understanding the selectivity of these compounds is crucial for interpreting experimental results and for the development of more specific HSP70-targeted therapies.

Comparison of Inhibitor Activity and Selectivity

TargetVER-155008MKT-077PES-Cl
HSP70 (HSPA1A) IC50: 0.5 µM[1][2][3][4]Binds to mortalin-2 (mot-2), an HSP70 family memberBinds to the substrate-binding domain[4]
HSC70 (HSPA8) IC50: 2.6 µM[1][2]Binds[5]Inhibits[6]
GRP78 (HSPA5, BiP) IC50: 2.6 µM[1][2]--
HSP90β IC50: >200 µM[3]--
Cancer Cell Lines (GI50/IC50) 5.3 - 14.4 µM (various)[7]0.35 - 1.2 µM (various)[8]2 - 5 µM (melanoma)[4]

Note: "-" indicates that specific quantitative data was not found in the searched literature. The IC50/GI50 values for cell lines represent a range across different cancer types and should be interpreted as a measure of cellular potency rather than direct target inhibition.

Signaling Pathways and Experimental Workflows

To visualize the context of HSP70 inhibition and the methods used for assessment, the following diagrams are provided.

HSP70_Chaperone_Cycle HSP70 Chaperone Cycle and Inhibitor Intervention Points cluster_ATP_binding ATP-Bound State (Low Substrate Affinity) cluster_ADP_binding ADP-Bound State (High Substrate Affinity) HSP70_ATP HSP70-ATP HSP70_ADP_Substrate HSP70-ADP-Substrate HSP70_ATP->HSP70_ADP_Substrate ATP Hydrolysis (Stimulated by HSP40/Substrate) HSP40_Substrate HSP40-Substrate Complex HSP40_Substrate->HSP70_ATP Substrate Binding Folded_Protein Folded Protein HSP70_ADP_Substrate->Folded_Protein Substrate Folding & Release (NEF-mediated ADP/ATP Exchange) VER_155008 VER-155008 VER_155008->HSP70_ATP Competes with ATP MKT_077 MKT-077 MKT_077->HSP70_ADP_Substrate Binds allosteric site near nucleotide pocket PES_Cl PES-Cl PES_Cl->HSP70_ADP_Substrate Binds substrate-binding domain

Caption: HSP70 cycle and inhibitor targets.

Cross_Reactivity_Workflow Experimental Workflow for Inhibitor Cross-Reactivity Assessment cluster_In_Vitro In Vitro Assays cluster_Cell_Based Cell-Based Assays Primary_Target Primary Target Assay (e.g., HSP70 ATPase Assay) Data_Analysis Data Analysis & Comparison Selectivity_Panel Selectivity Panel (e.g., KinomeScan) FP_Assay Fluorescence Polarization Assay Cell_Viability Cell Viability/Proliferation Assays Target_Engagement Cellular Target Engagement (e.g., CETSA) Western_Blot Western Blot for Off-Target Pathways Inhibitor Test Inhibitor (e.g., VER-155008) Inhibitor->Primary_Target Determine on-target potency (IC50) Inhibitor->Selectivity_Panel Screen against broad panel of off-targets Inhibitor->FP_Assay Determine binding affinity (Kd) to isoforms Inhibitor->Cell_Viability Assess cellular cytotoxicity (GI50) Inhibitor->Target_Engagement Confirm target binding in cells Inhibitor->Western_Blot Investigate downstream effects

Caption: Workflow for assessing inhibitor cross-reactivity.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay for HSP70 Inhibitor Binding

This assay measures the binding of an inhibitor to HSP70 by monitoring changes in the fluorescence polarization of a fluorescently labeled ligand.

Materials:

  • Purified HSP70 protein (e.g., recombinant human HSP70)

  • Fluorescently labeled ATP analog or a high-affinity peptide ligand (e.g., FITC-labeled peptide)

  • Test inhibitor (e.g., VER-155008)

  • Assay buffer (e.g., 100 mM Tris pH 7.4, 150 mM KCl, 5 mM CaCl2)[1]

  • Black, low-volume 96- or 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitor in assay buffer.

    • Prepare solutions of HSP70 protein and the fluorescent ligand at desired concentrations in assay buffer. The final concentration of the fluorescent ligand should be at or below its Kd for HSP70.

  • Assay Setup:

    • To each well of the microplate, add a fixed volume of the HSP70 protein solution.

    • Add the serially diluted test inhibitor or vehicle control (e.g., DMSO) to the wells.

    • Add a fixed volume of the fluorescent ligand solution to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader. Excitation and emission wavelengths will depend on the fluorophore used.

  • Data Analysis:

    • Plot the mP values against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value of the inhibitor.

ATPase Activity Assay for HSP70 Inhibition

This assay measures the ATP hydrolysis activity of HSP70 and is used to determine the potency of inhibitors that target the ATPase domain.

Materials:

  • Purified HSP70 protein

  • ATP

  • Test inhibitor (e.g., VER-155008)

  • Assay buffer (e.g., 40 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Malachite green reagent or a commercial ADP detection kit (e.g., ADP-Glo™)

  • 96-well microplates

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitor in assay buffer.

    • Prepare solutions of HSP70 protein and ATP at desired concentrations in assay buffer.

  • Assay Setup:

    • To each well of the microplate, add a fixed volume of the HSP70 protein solution.

    • Add the serially diluted test inhibitor or vehicle control (e.g., DMSO) to the wells and pre-incubate for a short period (e.g., 15-30 minutes) at the desired reaction temperature (e.g., 37°C).

  • Initiate Reaction:

    • Initiate the ATPase reaction by adding a fixed volume of the ATP solution to each well.

  • Incubation:

    • Incubate the plate at the reaction temperature for a predetermined time (e.g., 30-90 minutes), during which ATP will be hydrolyzed to ADP and inorganic phosphate (Pi).

  • Detection:

    • Malachite Green Method: Stop the reaction and add malachite green reagent to each well. This reagent forms a colored complex with the released inorganic phosphate. Measure the absorbance at a specific wavelength (e.g., 620-650 nm).

    • ADP-Glo™ Method: Follow the manufacturer's protocol to measure the amount of ADP produced, which involves a luciferase-based reaction that generates a luminescent signal.

  • Data Analysis:

    • Generate a standard curve if using the malachite green method.

    • Calculate the percentage of HSP70 activity remaining at each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

References

VER-00158411 vs. Selective CHK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cell cycle checkpoint inhibitors, Checkpoint Kinase 2 (CHK2) has emerged as a critical target for therapeutic intervention, particularly in oncology. CHK2 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway, orchestrating cell cycle arrest, DNA repair, or apoptosis.[1][2][3] This guide provides a detailed comparison of VER-00158411, a potent dual inhibitor of CHK1 and CHK2, with prominent selective CHK2 inhibitors, offering insights for researchers, scientists, and drug development professionals.

Biochemical Potency and Selectivity

A primary consideration in inhibitor selection is its potency and selectivity. This compound exhibits potent inhibition of both CHK1 and CHK2 with nearly identical low nanomolar IC50 values.[4][5][6][7][8] In contrast, inhibitors like BML-277 and CCT241533 have been developed for their high selectivity for CHK2 over CHK1.

Table 1: Comparison of Biochemical Potency and Selectivity

CompoundTarget(s)CHK2 IC50CHK1 IC50Selectivity (CHK1/CHK2)
This compoundCHK1, CHK24.5 nM[4][5][6][7][8]4.4 nM[4][5][6][7][8]~1
BML-277CHK215 nM[9][10]>15,000 nM[2][9]>1000-fold[2][9]
CCT241533CHK23 nM[1][5]245 nM[1]~80-fold[1]

Note: IC50 values are from various sources and may not be directly comparable due to different assay conditions.

Cellular Activity

The efficacy of these inhibitors at the cellular level is a crucial indicator of their therapeutic potential. Cellular assays typically measure the inhibition of CHK2 autophosphorylation or the degradation of its downstream targets, such as HDMX, in response to DNA damage.

Table 2: Comparison of Cellular Activity

CompoundCellular AssayEffective ConcentrationCell Lines Tested
This compound Not explicitly detailed in the provided search results.Not explicitly detailed in the provided search results.Not explicitly detailed in the provided search results.
BML-277 Inhibition of CHK2 phosphorylation at Thr68.[9]EC50 of 3-7.6 μM for radioprotection.[10]Human CD4+ and CD8+ T-cells.[9][10]
CCT241533 Inhibition of CHK2 autophosphorylation at S516 and HDMX degradation.[1][5]GI50 of 1.7 - 5.1 μM.[1]HT-29, HeLa, MCF-7.[1]

CHK2 Signaling Pathway

Upon DNA double-strand breaks (DSBs), the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and subsequently phosphorylates CHK2 at Threonine 68.[10] This phosphorylation event triggers CHK2 dimerization and autophosphorylation, leading to its full activation.[10] Activated CHK2 then phosphorylates a range of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[1]

CHK2_Signaling_Pathway DNA_DSB DNA Double-Strand Breaks ATM ATM DNA_DSB->ATM activates CHK2_inactive CHK2 (inactive monomer) ATM->CHK2_inactive phosphorylates (Thr68) CHK2_active CHK2 (active dimer) CHK2_inactive->CHK2_active dimerization & autophosphorylation p53 p53 CHK2_active->p53 phosphorylates Cdc25A Cdc25A CHK2_active->Cdc25A phosphorylates & -inhibits Cdc25C Cdc25C CHK2_active->Cdc25C phosphorylates & -inhibits BRCA1 BRCA1 CHK2_active->BRCA1 phosphorylates Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cdc25A->Cell_Cycle_Arrest inhibition leads to Cdc25C->Cell_Cycle_Arrest inhibition leads to DNA_Repair DNA Repair BRCA1->DNA_Repair Radiometric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare reaction mix: - Recombinant CHK2 - Peptide substrate - Assay buffer - Test inhibitor (e.g., this compound) Incubation Incubate reaction mix and [γ-³³P]ATP at 30°C Reagents->Incubation ATP_mix Prepare [γ-³³P]ATP mix ATP_mix->Incubation Spotting Spot reaction mix onto phosphocellulose paper Incubation->Spotting Washing Wash paper to remove unincorporated [γ-³³P]ATP Spotting->Washing Quantification Quantify radioactivity using a scintillation counter Washing->Quantification Cellular_Assay_Workflow Cell_Culture Culture cells (e.g., HT-29) to desired confluency Inhibitor_Treatment Pre-treat cells with test inhibitor Cell_Culture->Inhibitor_Treatment DNA_Damage Induce DNA damage (e.g., with Etoposide) Inhibitor_Treatment->DNA_Damage Cell_Lysis Lyse cells and collect protein DNA_Damage->Cell_Lysis Western_Blot Perform Western Blotting Cell_Lysis->Western_Blot Detection Detect p-CHK2 (S516) and total CHK2 Western_Blot->Detection Analysis Quantify band intensities to determine inhibition Detection->Analysis

References

VER-00158411 (Vimseltinib) Efficacy Compared to Standard of Care for Tenosynovial Giant Cell Tumor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of VER-00158411, now identified as Vimseltinib (brand name Romvimza™), with the current standard of care for the treatment of symptomatic tenosynovial giant cell tumor (TGCT). The data presented is primarily derived from the pivotal Phase 3 MOTION clinical trial and is intended for an audience of researchers, scientists, and drug development professionals.

Introduction to Vimseltinib and TGCT

Tenosynovial giant cell tumor (TGCT) is a rare, typically benign neoplasm of the synovium, bursae, and tendon sheaths.[1][2] While not malignant, TGCT can be locally aggressive, causing pain, swelling, and significant limitation of joint movement.[1][3] The underlying pathology involves the dysregulation of the colony-stimulating factor 1 (CSF1) gene, leading to the overexpression of CSF1.[3][4] This, in turn, recruits CSF1 receptor (CSF1R)-positive inflammatory cells that contribute to tumor formation.[3]

Vimseltinib is an orally administered, selective, switch-control tyrosine kinase inhibitor that targets CSF1R.[5][6] By inhibiting CSF1R, Vimseltinib blocks the signaling pathways that promote the proliferation of the cell types implicated in TGCT.[5][7] The U.S. Food and Drug Administration (FDA) approved Vimseltinib for the treatment of adult patients with symptomatic TGCT for which surgical resection may lead to worsening functional limitation or severe morbidity.[3][5]

The standard of care for TGCT is primarily surgical resection of the tumor.[1][8] However, for patients where surgery is not a viable option due to the risk of significant morbidity or functional impairment, systemic therapies are considered.[6][8] Prior to Vimseltinib, pexidartinib was another CSF1R inhibitor approved for this indication, but its use has been associated with a risk of serious liver injury.[7][9]

Efficacy of Vimseltinib: The MOTION Trial

The efficacy and safety of Vimseltinib were evaluated in the Phase 3 MOTION trial (NCT05059262), a randomized, double-blind, placebo-controlled study.[10][11] The trial enrolled adult patients with symptomatic TGCT not amenable to surgery.[11][12]

Quantitative Data Summary

The following tables summarize the key efficacy endpoints from the MOTION trial, comparing Vimseltinib to placebo at week 25.

Table 1: Objective Response Rate (ORR)

Treatment ArmObjective Response Rate (ORR) per RECIST v1.1ORR per Tumor Volume Score (TVS)
Vimseltinib (n=83)40% (95% CI, 29%-51%)67%
Placebo (n=40)0% (95% CI, 0%-9%)0%
P-value < 0.0001 < 0.0001

Data from the MOTION Phase 3 trial as reported in multiple sources.[9][10][12]

Table 2: Secondary Efficacy Endpoints

EndpointVimseltinibPlaceboP-value
Improvement in Active Range of Motion18.4%3.8%0.0077
Pain Responders48%23%0.0056
PROMIS-PF Score Difference\multicolumn{2}{c}{3.3-point difference}
Worst Stiffness Score Difference\multicolumn{2}{c}{-1.8-point difference}
EQ-VAS Health Status Score Difference\multicolumn{2}{c}{7.4-point difference}

PROMIS-PF: Patient-Reported Outcomes Measurement Information System-Physical Function; EQ-VAS: EuroQol Visual Analogue Scale. Data from the MOTION Phase 3 trial.[12]

Long-term follow-up data from the MOTION study at two years showed a durable antitumor activity with an ORR of 48% per RECIST v1.1 and 81% per Tumor Volume Score in patients initially randomized to Vimseltinib.[13] The median duration of response had not been reached, indicating a sustained therapeutic benefit.[9][13]

Experimental Protocols

MOTION Phase 3 Trial Methodology

The MOTION trial was a global, multicenter, two-part study.[11]

  • Part 1 (Double-blind, Placebo-controlled):

    • Patient Population: Adult patients (≥18 years) with a confirmed diagnosis of symptomatic TGCT for which surgical resection was not a suitable option.[11] Patients were required to have measurable disease as per RECIST v1.1.[11]

    • Randomization: Patients were randomized in a 2:1 ratio to receive either Vimseltinib 30 mg orally twice weekly or a matching placebo for 24 weeks.[12]

    • Primary Endpoint: The primary efficacy endpoint was the objective response rate (ORR) at week 25, assessed by a blinded independent radiological review according to RECIST v1.1 criteria.[12]

    • Secondary Endpoints: Key secondary endpoints included ORR by Tumor Volume Score (TVS), change in active range of motion, patient-reported physical function (PROMIS-PF), pain, stiffness, and overall health status (EQ-VAS).[12]

  • Part 2 (Open-label):

    • Following the 24-week double-blind phase, patients receiving placebo had the option to cross over and receive open-label Vimseltinib.[11] Patients initially randomized to Vimseltinib continued to receive the treatment.[11] This long-term treatment phase was designed to evaluate the durability of response and long-term safety.[11]

Visualizations

Signaling Pathway of Vimseltinib

G cluster_cell Macrophage/Tumor Cell CSF1 CSF1 Ligand CSF1R CSF1 Receptor (CSF1R) CSF1->CSF1R Binds to Signaling Downstream Signaling (e.g., autophosphorylation) CSF1R->Signaling Activates Vimseltinib Vimseltinib (this compound) Vimseltinib->CSF1R Inhibits Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes

Caption: Mechanism of action of Vimseltinib in inhibiting the CSF1R signaling pathway.

Experimental Workflow of the MOTION Trial

G cluster_part1 Part 1: Double-blind (24 Weeks) cluster_part2 Part 2: Open-label Screening Patient Screening (Symptomatic TGCT, not amenable to surgery) Randomization Randomization (2:1) Screening->Randomization VimseltinibArm Vimseltinib (30 mg twice weekly) Randomization->VimseltinibArm PlaceboArm Placebo Randomization->PlaceboArm Week25 Primary Endpoint Assessment (ORR at Week 25) VimseltinibArm->Week25 PlaceboArm->Week25 OpenLabel Open-label Vimseltinib PlaceboArm->OpenLabel Crossover Option Week25->OpenLabel LongTerm Long-term Follow-up (Durability of Response, Safety) OpenLabel->LongTerm

References

Independent Validation of VER-00158411 (VER-155008) Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the HSP70 inhibitor VER-00158411 (also known as VER-155008) with other notable HSP70 inhibitors, supported by experimental data. This document outlines the compound's mechanism of action, presents comparative activity data, and provides detailed experimental protocols for key assays.

This compound, identified by its CAS number 1174664-88-0, is a potent adenosine-derived inhibitor of the 70 kDa heat shock protein (HSP70) family.[1][2] It exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of HSP70, thereby inhibiting its chaperone activity, which is crucial for the survival and proliferation of cancer cells.[3] This guide will compare the activity of VER-155008 with two other well-characterized HSP70 inhibitors: MKT-077 and 2-phenylethynesulfonamide (PES-Cl).

Comparative Analysis of HSP70 Inhibitor Activity

The following tables summarize the inhibitory and cytotoxic activities of VER-155008 and its counterparts.

Table 1: Inhibitory Activity against HSP70 Family Proteins

CompoundTargetIC50 (μM)Binding Site
VER-155008 HSP700.5ATP-binding pocket
Hsc702.6ATP-binding pocket
Grp782.6ATP-binding pocket
MKT-077 HSP70 (mot-2)Not specifiedAllosteric site (binds to ADP-bound form)[4][5]
PES-Cl HSP70Not specifiedSubstrate-binding domain[4]

Table 2: Cytotoxic Activity (GI50/IC50) in Various Cancer Cell Lines

Cell LineCancer TypeVER-155008 (μM)MKT-077 (μM)PES-Cl (μM)
HCT116Colon Carcinoma5.3~10~10
HT29Colon Carcinoma12.8Not specifiedNot specified
BT474Breast Cancer10.4Not specifiedNot specified
MB-468Breast Cancer14.4Not specifiedNot specified
A549Non-Small-Cell LungEffective inhibitionNot specifiedNot specified
H1975Non-Small-Cell LungEffective inhibitionNot specifiedNot specified
PC12Pheochromocytoma50.5 (72h)Not specifiedNot specified
RPMI 8226Multiple Myeloma3.04 (48h)Not specifiedNot specified
MM.1SMultiple Myeloma6.48 (48h)Not specifiedNot specified
OPM2Multiple Myeloma1.74 (48h)Not specifiedNot specified
H1299Lung AdenocarcinomaCytotoxicCytotoxicCytotoxic
A375MelanomaCytotoxicCytotoxicCytotoxic

Data compiled from multiple sources.[6][7] Note that experimental conditions may vary between studies.

A direct comparison study on H1299 and A375 cell lines showed that all three inhibitors, VER-155008, MKT-077, and PES-Cl, are comparably cytotoxic.[6] However, the same study revealed differences in their effects on autophagy, with VER-155008 showing a lesser ability to inhibit this process compared to MKT-077 and PES-Cl, suggesting that its cytotoxic mechanism may be less reliant on autophagy inhibition.[6]

HSP70 Signaling Pathway in Cancer

HSP70 plays a critical role in cancer cell survival by maintaining the function of various "client" proteins and inhibiting apoptotic pathways. Inhibition of HSP70 disrupts these protective mechanisms, leading to cancer cell death.

HSP70_Pathway cluster_stress Cellular Stress cluster_hsp70 HSP70 Chaperone Cycle cluster_survival Pro-Survival Pathways cluster_apoptosis Apoptosis Inhibition Oncogenic Signaling Oncogenic Signaling HSP70 HSP70 Oncogenic Signaling->HSP70 Upregulates Metabolic Stress Metabolic Stress Metabolic Stress->HSP70 Upregulates Chemotherapy Chemotherapy Chemotherapy->HSP70 Upregulates Client Protein Folding & Stability Client Protein Folding & Stability HSP70->Client Protein Folding & Stability Promotes Apaf-1 Apaf-1 HSP70->Apaf-1 Inhibits Bax Bax HSP70->Bax Inhibits PI3K/AKT/mTOR PI3K/AKT/mTOR Client Protein Folding & Stability->PI3K/AKT/mTOR Stabilizes MEK/ERK MEK/ERK Client Protein Folding & Stability->MEK/ERK Stabilizes NF-κB NF-κB Client Protein Folding & Stability->NF-κB Stabilizes VER_155008 VER-155008 VER_155008->HSP70 Inhibits Cell Survival & Proliferation Cell Survival & Proliferation PI3K/AKT/mTOR->Cell Survival & Proliferation MEK/ERK->Cell Survival & Proliferation NF-κB->Cell Survival & Proliferation Caspase Activation Caspase Activation Apaf-1->Caspase Activation Promotes Bax->Caspase Activation Promotes Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: HSP70 signaling pathway in cancer and the inhibitory action of VER-155008.

Experimental Protocols

HSP70 Fluorescence Polarization (FP) Assay

This assay measures the binding of VER-155008 to HSP70.

  • Materials:

    • 96-well black polystyrene high-bind plates

    • Fusion plate reader

    • Aqueous buffer: 100 mM Tris pH 7.4, 150 mM KCl, 5 mM CaCl2

    • N6-(6-amino)hexyl-ATP-5-FAM (fluorescent probe)

    • GST-HSP70 3-382 protein

    • VER-155008 (or other test compounds)

    • DMSO

  • Procedure:

    • Prepare assay mixtures in a final volume of 100 µl in the 96-well plate.

    • The final concentration of N6-(6-amino)hexyl-ATP-5-FAM should be 20 nM.

    • The final concentration of GST-HSP70 3-382 should be 400 nM.

    • Prepare a 10-point IC50 dilution series of the test compounds. The final DMSO concentration should not exceed 5%.

    • Incubate the assay mixtures for 3 hours at room temperature.

    • Read the fluorescence polarization on a Fusion plate reader with an excitation of 485 nm and emission of 535 nm.

    • Fit the data using a 4-parameter logistical data model to determine the IC50 values.

  • Note: For Hsc70 and Grp78, protein and probe concentrations, as well as incubation times, may need to be modified.[1]

Cell Viability (CCK8) Assay

This assay determines the effect of HSP70 inhibitors on cancer cell proliferation.

  • Materials:

    • 96-well plates

    • Cancer cell lines (e.g., PC12)

    • Complete culture medium

    • VER-155008 (or other test compounds)

    • CCK8 reagent

    • Microplate reader

  • Procedure:

    • Culture tumor cells in 96-well plates at a density of 3 × 10³ cells/well in 200 µL of complete culture medium for 24 hours.

    • Add various concentrations of the test compound to each well and incubate for 24, 48, or 72 hours.

    • At each time point, add 100 µL of culture medium containing 10% CCK8 to each well and incubate for 1 hour.

    • Measure the absorbance of the medium at 450 nm using a microplate reader.

    • Calculate the 50% inhibitory concentration (IC50) based on the absorbance readings.[7]

Apoptosis Assay by Western Blot for Cleaved Caspases

This assay confirms the induction of apoptosis by detecting the cleavage of executioner caspases.

  • Materials:

    • Cancer cell lines (e.g., HCT116)

    • VER-155008 and/or other compounds

    • Lysis buffer

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • Western blot transfer system

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies specific to cleaved caspase-3 and cleaved caspase-7

    • Loading control primary antibody (e.g., β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat HCT116 cells with the indicated concentrations of VER-155008 for 24 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved caspase-3 or cleaved caspase-7 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Probe for a loading control (e.g., β-actin) to ensure equal protein loading.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for VER-00158411

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Action Required: Obtain the Safety Data Sheet (SDS)

A specific Safety Data Sheet (SDS) for VER-00158411, with CAS number 1174664-88-0, is not publicly available through general searches. The identified supplier is Elex Biotech LLC. It is imperative for the safety of all laboratory personnel that the official SDS is obtained directly from the supplier before handling or beginning any experimental work with this compound. The SDS will contain specific information regarding hazards, handling, storage, and disposal that is not available otherwise.

Contact Information for Supplier:

  • Supplier: Elex Biotech LLC

  • Website: --INVALID-LINK--

  • Contact Page: --INVALID-LINK--

In the absence of a specific SDS, and for the purpose of providing immediate, essential safety and logistical information, the following guidance outlines the standard operational procedure for the disposal of a research chemical with unknown specific hazards. This procedure is based on established laboratory safety protocols for handling hazardous waste.

Quantitative Data for Waste Disposal Logging

When preparing an uncharacterized research chemical for disposal, meticulous record-keeping is crucial. The following table should be used to document all relevant information to be affixed to the waste container and communicated to your institution's Environmental Health and Safety (EHS) department.

ParameterDescriptionExample Entry
Internal Compound ID The unique identifier for the substance.This compound
CAS Number (if known) The Chemical Abstracts Service registry number.1174664-88-0
Physical State Solid, liquid, or gas.Solid powder
Quantity The amount of waste to be disposed of.50 mg
Solvent(s) (if in solution) List all solvents and their approximate percentages.10 ml of DMSO
Known Chemical Class If the general chemical class is known (e.g., heterocyclic compound, amine), it should be noted.Unknown
Date of Generation The date the waste was generated.2025-11-08
Generating Researcher The name of the individual who generated the waste.Dr. J. Smith
Laboratory/Location The specific room and building where the waste was generated.Lab 3B, Biosciences Building
Potential Hazards Based on any available information or structural analogs, list potential hazards (e.g., potential mutagen, irritant).Treat as acutely toxic and environmental hazard

Experimental Protocols

Protocol for Characterization of Unknown Chemical Waste for Disposal

When the hazards of a chemical are unknown, a conservative approach must be taken. Your institution's EHS department will guide the process, which may involve the following steps before a waste disposal contractor can accept the material.

  • Initial Assessment:

    • Review all available information, including the chemical name, structure (if known), and any data from similar compounds.

    • Assume the compound is highly toxic, reactive, flammable, and corrosive.

  • Solubility Testing (Microscale):

    • In a controlled environment (such as a fume hood), test the solubility of a minute quantity (e.g., <1 mg) in water and a common organic solvent (e.g., ethanol or acetone). This helps in determining a suitable solvent for preparing a waste solution if necessary.

  • pH Determination (for aqueous solutions/suspensions):

    • If the substance is water-soluble or forms a suspension, test the pH of a dilute solution. This will indicate if the waste is corrosive (acidic or basic).

  • Compatibility Assessment:

    • Do not mix the unknown chemical waste with any other waste stream.[1] It must be stored in its own, clearly labeled, and sealed container.

  • Consultation with EHS:

    • Provide all documented information to your EHS office. They will determine the final disposal pathway. In some cases, analytical testing may be required at the generator's expense to identify the hazards.[2]

Mandatory Visualizations

Logical Workflow for Disposal of Uncharacterized Research Chemicals

The following diagram illustrates the necessary decision-making and procedural steps for the safe disposal of a research chemical for which a Safety Data Sheet is not immediately available.

G Disposal Workflow for this compound (SDS Unavailable) cluster_0 Initial Handling and Assessment cluster_1 Safe Disposal Protocol (Assume Hazardous) cluster_2 Final Disposition start Start: Receive this compound sds_check Attempt to Locate SDS start->sds_check contact_supplier Contact Elex Biotech for SDS sds_check->contact_supplier If not found sds_unavailable SDS Remains Unavailable contact_supplier->sds_unavailable treat_as_hazardous Treat as Acutely Hazardous Waste sds_unavailable->treat_as_hazardous log_waste Log Waste Details (See Table) treat_as_hazardous->log_waste label_container Label Waste Container: 'Hazardous Waste - this compound' log_waste->label_container segregate Segregate from Other Waste Streams label_container->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs ehs_pickup Arrange for EHS Pickup contact_ehs->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.